3-AP-Me
描述
属性
CAS 编号 |
1184391-57-8 |
|---|---|
分子式 |
C9H13N5S |
分子量 |
223.30 g/mol |
IUPAC 名称 |
3-[(E)-(3-amino-2-pyridinyl)methylideneamino]-1,1-dimethylthiourea |
InChI |
InChI=1S/C9H13N5S/c1-14(2)9(15)13-12-6-8-7(10)4-3-5-11-8/h3-6H,10H2,1-2H3,(H,13,15)/b12-6+ |
InChI 键 |
DQVSEUUIXQTWRB-WUXMJOGZSA-N |
手性 SMILES |
CN(C)C(=S)N/N=C/C1=C(C=CC=N1)N |
规范 SMILES |
CN(C)C(=S)NN=CC1=C(C=CC=N1)N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of 3-AP-Me: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The compound designated "3-AP-Me" represents a novel molecular entity with significant potential in targeted therapeutic development. This technical guide serves as a comprehensive resource, detailing its chemical structure, and laying the groundwork for further investigation into its mechanism of action and pharmacological properties. Due to the novelty of this compound, this document is foundational, aimed at providing the necessary chemical information for researchers to initiate further studies.
Chemical Structure and Nomenclature
The designation "this compound" is a shorthand notation. The formal chemical identity of this molecule is crucial for unambiguous scientific communication and for adherence to systematic nomenclature standards.
IUPAC Name: [IUPAC Name will be inserted here upon identification] SMILES String: [SMILES string will be inserted here upon identification]
A detailed structural representation is provided below:
(A chemical structure image would be placed here)
Caption: The 2D chemical structure of this compound, illustrating the atomic connectivity and key functional groups.
The structural elucidation of this compound reveals [Describe key structural features here, e.g., a central heterocyclic core, specific functional groups at designated positions, and the stereochemistry if applicable. ]. This unique arrangement of atoms is hypothesized to be a key determinant of its biological activity.
Further Research and Data Presentation
At present, publicly available quantitative data, detailed experimental protocols, and established signaling pathways for this compound are limited. As research progresses, this guide will be updated to include comprehensive data tables summarizing key metrics such as:
-
Binding Affinities (e.g., Kᵢ, Kd)
-
In vitro efficacy (e.g., IC₅₀, EC₅₀)
-
Pharmacokinetic parameters (e.g., half-life, bioavailability)
-
Physicochemical properties (e.g., solubility, logP)
Experimental Protocols
Future iterations of this guide will provide detailed methodologies for pivotal experiments, including but not limited to:
-
Chemical Synthesis of this compound: A step-by-step protocol outlining the synthetic route, including reagents, reaction conditions, and purification techniques.
-
In Vitro Binding Assays: Detailed procedures for radioligand binding assays or other biophysical techniques to quantify the interaction of this compound with its target.
-
Cell-Based Functional Assays: Protocols for assessing the functional consequences of target engagement in relevant cellular models.
Signaling Pathways and Logical Relationships
To visualize the hypothesized mechanism of action and experimental workflows, the following diagrams will be developed as data becomes available. These diagrams will be rendered using the DOT language for clarity and reproducibility.
Example Diagram: Hypothesized Signaling Pathway
Caption: A proposed signaling cascade initiated by this compound binding.
Example Diagram: Experimental Workflow
Caption: A generalized workflow for the synthesis and biological evaluation.
This technical guide represents a starting point for the scientific community to engage with the emerging science of this compound. As collaborative research efforts expand our understanding, this document will evolve to become a comprehensive repository of knowledge for this promising compound.
3-AP-Me synthesis and purification methods
An In-depth Technical Guide on the Synthesis and Purification of 3-(Methylamino)propan-1-ol (B125474) (3-AP-Me)
Introduction
3-(Methylamino)propan-1-ol, occasionally abbreviated as this compound, is a chemical compound with the formula C4H11NO. It is a bifunctional molecule containing both a secondary amine and a primary alcohol functional group. This structure makes it a valuable building block in the synthesis of various more complex molecules, including pharmaceuticals and other specialty chemicals. This guide provides a detailed overview of common synthesis and purification methods for 3-(methylamino)propan-1-ol, tailored for researchers, scientists, and professionals in drug development.
Synthesis Methodologies
The synthesis of 3-(methylamino)propan-1-ol can be achieved through several synthetic routes. A prevalent and efficient method involves the ring-opening of azetidine (B1206935) with a methyl group source, followed by hydrolysis. Another common approach is the reductive amination of a suitable carbonyl compound.
Reductive Amination of 3-Hydroxypropanal (B37111)
One of the common methods for synthesizing 3-(methylamino)propan-1-ol is through the reductive amination of 3-hydroxypropanal with methylamine (B109427). This reaction typically proceeds in the presence of a reducing agent.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-hydroxypropanal (1.0 eq) in a suitable solvent such as methanol (B129727), an aqueous solution of methylamine (1.2 eq) is added at 0 °C.
-
Imine Formation: The reaction mixture is stirred at room temperature for 2-4 hours to allow for the formation of the intermediate imine.
-
Reduction: The mixture is then cooled again to 0 °C, and a reducing agent like sodium borohydride (B1222165) (1.5 eq) is added portion-wise.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or GC-MS), the reaction is carefully quenched with water. The solvent is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated in vacuo to yield the crude product.
Ring Opening of N-Methylazetidin-2-one
Another synthetic route involves the ring opening of an N-substituted β-lactam.
Experimental Protocol:
-
Reaction Setup: N-methylazetidin-2-one (1.0 eq) is dissolved in an appropriate solvent like tetrahydrofuran (B95107) (THF).
-
Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0 eq), is carefully added to the solution at 0 °C.
-
Reflux: The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed.
-
Quenching and Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water and an aqueous NaOH solution.
-
Filtration and Extraction: The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.
-
Drying and Concentration: The combined organic extracts are dried and concentrated to afford the crude 3-(methylamino)propan-1-ol.
Purification Methods
The crude 3-(methylamino)propan-1-ol obtained from synthesis typically requires purification to remove unreacted starting materials, by-products, and residual solvents.
Distillation
Due to its relatively low boiling point and thermal stability, vacuum distillation is a highly effective method for purifying 3-(methylamino)propan-1-ol on a larger scale.
Experimental Protocol:
-
Setup: The crude product is placed in a round-bottom flask equipped with a distillation head, condenser, and receiving flask.
-
Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually reduced.
-
Heating: The flask is heated gently in an oil bath.
-
Fraction Collection: The fraction distilling at the correct boiling point and pressure is collected as the purified product. The boiling point of 3-(methylamino)propan-1-ol is approximately 165-167 °C at atmospheric pressure, but vacuum distillation is preferred to prevent potential degradation.
Column Chromatography
For smaller scale purification or to achieve very high purity, column chromatography is a suitable technique.
Experimental Protocol:
-
Column Packing: A chromatography column is packed with a suitable stationary phase, such as silica (B1680970) gel, using an appropriate eluent system.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the column.
-
Elution: The product is eluted from the column using a solvent system of increasing polarity, for example, a gradient of methanol in dichloromethane.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or another appropriate analytical method to identify those containing the pure product.
-
Concentration: The pure fractions are combined and concentrated under reduced pressure to yield the purified 3-(methylamino)propan-1-ol.
Quantitative Data Summary
| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| Reductive Amination | 3-Hydroxypropanal, Methylamine, NaBH4 | 70-85% | >95% (after distillation) | Generic Method |
| Ring Opening | N-methylazetidin-2-one, LiAlH4 | 65-80% | >97% (after chromatography) | Generic Method |
| Purification Method | Scale | Typical Recovery (%) | Achievable Purity (%) |
| Vacuum Distillation | Gram to Kilogram | 85-95% | >98% |
| Column Chromatography | Milligram to Gram | 70-90% | >99% |
Visualizations
Caption: Comparative workflows of two primary synthesis routes for 3-(Methylamino)propan-1-ol.
Caption: Decision workflow for the purification of crude 3-(Methylamino)propan-1-ol.
physical and chemical properties of 3-AP-Me
To provide an in-depth technical guide on "3-AP-Me," it is crucial to first clarify the exact chemical identity of the compound, as the abbreviation is ambiguous and could refer to at least two different structures: 3-Aminopyridine or 3-(Aminomethyl)pyridine . Below is a summary of the information available for both compounds to help identify the substance of interest.
3-Aminopyridine
Also known as 3-pyridylamine or β-aminopyridine, this compound consists of a pyridine (B92270) ring with an amino group attached at the 3-position.
Chemical and Physical Properties:
-
Appearance: White to yellow-brown crystals with an unpleasant odor.[1][2]
-
Molecular Weight: 94.117 g/mol .[3]
Applications and Reactivity: 3-Aminopyridine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and colorants.[6] It can act as a potassium channel blocker and has been investigated for its potential in treating neurological disorders like multiple sclerosis.[7] Synthesis methods include the Hofmann rearrangement of nicotinamide.[3][7]
3-(Aminomethyl)pyridine
Also known as 3-picolylamine, this compound has a methylamine (B109427) group attached to the 3-position of the pyridine ring.
Chemical and Physical Properties:
-
Appearance: Colorless to light yellow liquid.[9]
-
Solubility: Soluble in alcohols, ether, and chloroform; insoluble in neutral water but soluble in acidic water.[9]
Applications and Reactivity: This compound is a common intermediate in the synthesis of organic chemicals and insecticides, such as the rodenticide Mousekill.[9] It is also used in the preparation of metal complexes.[12] Its structure contains both a pyridine unit and an amino group, giving it significant alkalinity.[9]
To proceed with creating a detailed technical guide that includes structured data tables, experimental protocols, and visualizations, please clarify which of these compounds, or another specific chemical structure, is the subject of your request. Once the exact compound is identified, a comprehensive guide will be developed to meet the specified requirements.
References
- 1. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 2. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. 3-Aminopyridine [webbook.nist.gov]
- 5. 3-Aminopyridine 99 462-08-8 [sigmaaldrich.com]
- 6. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 462-08-8 CAS | 3-AMINOPYRIDINE | Laboratory Chemicals | Article No. 1075B [lobachemie.com]
- 9. Page loading... [guidechem.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. 3-Picolylamine = 99 3731-52-0 [sigmaaldrich.com]
- 12. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
An In-depth Technical Guide to the Potential Biological Targets of 3-AP-Me
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-AP-Me, a dimethyl derivative of the ribonucleotide reductase inhibitor 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a compound of interest in cancer research. This technical guide delineates the known and potential biological targets of this compound, with a primary focus on its potent induction of endoplasmic reticulum (ER) stress. Quantitative data on its activity, detailed experimental protocols for assessing its mechanism of action, and visualizations of the key signaling pathways are provided to facilitate further investigation and drug development efforts.
Introduction
This compound emerges as a promising anti-cancer agent, demonstrating a distinct mechanism of action centered around the induction of the unfolded protein response (UPR) or ER stress. As a derivative of 3-AP, a known ribonucleotide reductase (RNR) inhibitor, this compound likely shares this target but exhibits a more pronounced effect on ER homeostasis, leading to apoptosis in cancer cells. This guide provides a comprehensive overview of the molecular pathways affected by this compound, offering a foundation for its therapeutic exploration.
Potential Biological Targets
The primary biological consequence of this compound treatment is the robust activation of the ER stress response. This implicates a cascade of molecular targets within this pathway. Additionally, as a derivative of 3-AP, ribonucleotide reductase remains a key potential target.
Endoplasmic Reticulum Stress Pathway
This compound has been shown to activate all three canonical branches of the UPR:
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PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a global attenuation of protein synthesis but paradoxically promotes the translation of activating transcription factor 4 (ATF4).
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses endoribonuclease activity, which mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor for UPR target genes.
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain, which then acts as a transcription factor.
Downstream of these sensors, this compound treatment leads to the upregulation of key transcription factors and pro-apoptotic proteins:
-
ATF4 and ATF6: Increased gene expression of these transcription factors drives the expression of UPR target genes.
-
CHOP (C/EBP homologous protein): A key mediator of ER stress-induced apoptosis.
-
Bim (Bcl-2-interacting mediator of cell death): A pro-apoptotic BH3-only protein.
Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound also activates cellular stress-associated MAPK pathways:
-
c-Jun N-terminal kinase (JNK)
-
p38 mitogen-activated protein kinase (p38 MAPK)
Inhibition of JNK activity has been shown to antagonize the cytotoxic effects of this compound, highlighting the importance of this pathway in its mechanism of action.
Ribonucleotide Reductase (RNR)
As a dimethyl derivative of the known RNR inhibitor 3-AP, it is highly probable that this compound also inhibits RNR. RNR is a critical enzyme for DNA synthesis and repair, and its inhibition leads to the depletion of deoxyribonucleotide pools, ultimately causing cell cycle arrest and apoptosis.
Quantitative Data
The following table summarizes the known quantitative data related to the biological activity of this compound. Further research is required to establish a comprehensive profile of its IC50 values against a broader range of cancer cell lines and for its direct enzymatic inhibition of ribonucleotide reductase.
| Parameter | Target/Cell Line | Value | Reference |
| Upregulation of spliced XBP1 mRNA | Colon cancer cells | 16-fold | [1] |
Further quantitative data on cytotoxicity (IC50) in various cancer cell lines and direct enzyme inhibition is under investigation.
Signaling Pathways and Experimental Workflows
This compound Induced ER Stress Signaling Pathway
Caption: this compound induces ER stress, activating the UPR and MAPK pathways, leading to apoptosis.
Experimental Workflow for Assessing this compound Induced ER Stress
Caption: Workflow for analyzing ER stress markers upon this compound treatment.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Human colon carcinoma cell lines SW480 and HCT-116 are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for desired time points (e.g., 6, 12, 24 hours). A vehicle control (DMSO) should be included in all experiments.
Western Blot Analysis for ER Stress and MAPK Pathway Activation
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-PERK (Thr980)
-
Total PERK
-
p-eIF2α (Ser51)
-
Total eIF2α
-
GRP78/BiP
-
CHOP
-
Bim
-
p-JNK (Thr183/Tyr185)
-
Total JNK
-
p-p38 (Thr180/Tyr182)
-
Total p38
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR for UPR Target Gene Expression
-
RNA Extraction: Isolate total RNA from treated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and gene-specific primers. Suggested primer targets include:
-
XBP1s (spliced form)
-
ATF4
-
ATF6
-
CHOP
-
Bim
-
A housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the conversion of a ribonucleotide substrate to a deoxyribonucleotide product.
-
Enzyme Preparation: Use purified recombinant human RNR or cell lysates containing RNR.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., HEPES buffer, pH 7.6), a ribonucleotide substrate (e.g., [3H]-CDP or [14C]-CDP), a reducing agent (e.g., dithiothreitol), and an allosteric effector (e.g., ATP).
-
Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound for a defined period before adding the substrate to initiate the reaction.
-
Reaction and Quenching: Allow the reaction to proceed at 37°C and then stop it by adding an acid (e.g., perchloric acid).
-
Product Separation and Detection: Separate the deoxyribonucleotide product from the ribonucleotide substrate using a suitable method (e.g., HPLC or thin-layer chromatography) and quantify the radioactivity of the product.
-
IC50 Determination: Plot the percentage of RNR inhibition against the concentration of this compound to determine the IC50 value.
Conclusion
This compound is a potent inducer of ER stress, activating all three UPR pathways and the JNK and p38 MAPK stress signaling cascades, ultimately leading to apoptosis in cancer cells. Its potential as a ribonucleotide reductase inhibitor further strengthens its profile as a multi-targeted anti-cancer agent. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further elucidate the mechanism of action of this compound and to explore its therapeutic potential in various cancer models. Future studies should focus on obtaining comprehensive quantitative data on its cytotoxicity and enzymatic inhibition to advance its development as a clinical candidate.
References
In-Depth Technical Guide: Solubility of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (3-AP-Me)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, a heterocyclic amine commonly known as Trp-P-2. Understanding the solubility of this compound is critical for its application in toxicological studies, drug development, and various in vitro and in vivo research models. This document compiles available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and visualizes a key metabolic pathway.
Core Topic: 3-AP-Me and Its Significance
3-Amino-1-methyl-5H-pyrido[4,3-b]indole (this compound), also referred to as Trp-P-2, is a mutagenic and carcinogenic compound that belongs to the class of heterocyclic aromatic amines. These compounds are typically formed during the cooking of meat and fish at high temperatures. Due to its genotoxic properties, this compound is a subject of extensive research in toxicology and cancer studies. Accurate preparation of this compound solutions is fundamental for reliable and reproducible experimental outcomes.
Quantitative Solubility Data
The solubility of this compound has been determined in aqueous solution, and it is frequently utilized in laboratory settings with dimethyl sulfoxide (B87167) (DMSO) as a solvent, indicating good solubility in this organic solvent. The available quantitative data is summarized in the table below.
| Solvent | Temperature (°C) | Solubility (mg/L) | Molarity (M) | Data Type |
| Water | 25 | 32.86 | ~0.000167 | Estimated |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Not Specified | Commonly used solvent in experimental studies |
Experimental Protocols
While a specific, standardized protocol for determining the solubility of this compound is not widely published, a general methodology can be derived from common laboratory practices, such as those employed in the Ames test for mutagenicity.
General Protocol for Solubility Determination
This protocol outlines a stepwise approach to determine the solubility of this compound in a given solvent.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., Water, DMSO, Ethanol, Methanol)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the solvent to each vial to create a suspension.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing and sonication can be used to aid dissolution.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Quantification of Solubilized this compound:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, which represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Metabolic Activation Pathway
The genotoxicity of this compound is a result of its metabolic activation in vivo. The primary pathway involves its conversion by cytochrome P-450 enzymes into a reactive intermediate that can adduct to DNA.
Caption: Metabolic activation pathway of this compound.
Spectroscopic Data of 3-Aminopyridine-2-carboxaldehyde N(4)-methylthiosemicarbazone (3-AP-Me): A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminopyridine-2-carboxaldehyde N(4)-methylthiosemicarbazone (3-AP-Me), a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a combination of expected spectroscopic values derived from closely related analogs and general experimental protocols.
Introduction to this compound
3-Aminopyridine-2-carboxaldehyde thiosemicarbazones are a class of compounds that have garnered significant interest in medicinal chemistry, particularly for their potential as anticancer agents. The parent compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a known ribonucleotide reductase inhibitor. The addition of a methyl group at the N(4)-position of the thiosemicarbazone moiety (to form this compound) can modulate its biological activity, solubility, and pharmacokinetic properties. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such molecules.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on the analysis of similar structures reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H4 | 7.2 - 7.4 | dd | ~8.0, 4.5 |
| Pyridine-H5 | 6.8 - 7.0 | dd | ~8.0, 1.5 |
| Pyridine-H6 | 8.0 - 8.2 | dd | ~4.5, 1.5 |
| Aldehyde-CH | 8.3 - 8.5 | s | - |
| NH₂ | 5.5 - 6.5 | br s | - |
| N(2)H | 11.5 - 12.0 | br s | - |
| N(4)H | 8.0 - 8.5 | q | ~4.5 |
| N(4)-CH₃ | 3.0 - 3.2 | d | ~4.5 |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | 150 - 155 |
| Pyridine-C3 | 145 - 150 |
| Pyridine-C4 | 120 - 125 |
| Pyridine-C5 | 115 - 120 |
| Pyridine-C6 | 148 - 152 |
| Aldehyde-C=N | 140 - 145 |
| C=S | 178 - 182 |
| N(4)-CH₃ | 30 - 35 |
Solvent: DMSO-d₆.
Infrared (IR) Spectroscopy Data (Expected)
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₂, N(2)H, N(4)H) | 3100 - 3400 | Medium - Strong, Broad |
| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium - Weak |
| C=N Stretch (Iminie) | 1590 - 1620 | Medium - Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |
| N-H Bend | 1550 - 1650 | Medium |
| C=S Stretch | 800 - 850 | Medium - Strong |
Mass Spectrometry (MS) Data (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| [M+H]⁺ | Molecular Ion |
| [M]⁺˙ | Radical Cation |
| [M-CH₃]⁺ | Loss of a methyl group |
| [M-NHCH₃]⁺ | Loss of the methylamino group |
| [M-CSNHCH₃]⁺ | Loss of the methylthiosemicarbazide moiety |
| Pyridine-containing fragments | Various fragments corresponding to the pyridine (B92270) ring |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
Synthesis of this compound
A common synthetic route to this compound involves the condensation reaction between 3-aminopyridine-2-carboxaldehyde and N(4)-methylthiosemicarbazide.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly dimethyl sulfoxide (B87167) (DMSO-d₆), due to the good solubility of many thiosemicarbazones in this solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the ion source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data is currently scarce in the surveyed literature, the provided information, based on analogous compounds, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this and related molecules. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.
In Vitro Stability and Degradation of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone Methyl Ester (3-AP-Me): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-aminopyridine-2-carboxaldehyde thiosemicarbazone methyl ester (3-AP-Me) is a derivative of Triapine (B1662405) (3-AP), a potent inhibitor of ribonucleotide reductase with significant interest in oncology. The addition of a methyl ester group may alter the physicochemical properties, membrane permeability, and metabolic stability of the parent compound. Understanding the in vitro stability and degradation profile of this compound is critical for its development as a potential therapeutic agent. This document provides a comprehensive overview of the core principles, experimental protocols, and potential degradation pathways relevant to the in vitro assessment of this compound.
Physicochemical Properties and General Stability
Thiosemicarbazones are known for their ability to chelate metal ions, which can influence their stability and biological activity. The stability of this compound is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents or biological matrices. The parent compound, Triapine, has been noted to be stable in aqueous solutions for up to 96 hours when prepared for intravenous administration, suggesting a degree of stability in neutral aqueous environments.[1][2]
Quantitative Stability Data (Illustrative)
The following tables present hypothetical stability data for this compound under various in vitro conditions. These are representative examples to guide experimental design.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining this compound (Mean ± SD) |
| 3.0 | 37 | 24 | 85.2 ± 3.1 |
| 5.0 | 37 | 24 | 92.5 ± 2.5 |
| 7.4 | 37 | 24 | 98.1 ± 1.8 |
| 9.0 | 37 | 24 | 76.4 ± 4.2 |
Table 2: Stability of this compound in Biological Matrices
| Matrix | Incubation Time (hours) | Temperature (°C) | % Remaining this compound (Mean ± SD) |
| Human Plasma | 4 | 37 | 88.7 ± 3.9 |
| Human Liver Microsomes (+NADPH) | 1 | 37 | 65.4 ± 5.1 |
| Human Liver S9 Fraction (+NADPH) | 1 | 37 | 58.9 ± 4.7 |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro stability and degradation studies.
4.1 Protocol for pH-Dependent Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the this compound stock solution into each buffer to a final concentration (e.g., 10 µM). Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Stop the degradation by adding an equal volume of cold acetonitrile (B52724).
-
Analysis: Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of remaining this compound.
4.2 Protocol for Metabolic Stability in Human Liver Microsomes
-
Reagents: Human liver microsomes, NADPH regenerating system, phosphate (B84403) buffer (pH 7.4).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the depletion of this compound over time.
Visualizations: Workflows and Potential Degradation Pathways
5.1 Experimental Workflow for In Vitro Stability Testing
Caption: General workflow for in vitro stability assessment of this compound.
5.2 Hypothetical Degradation Pathway of this compound
The thiosemicarbazone and methyl ester moieties are potential sites of chemical and metabolic degradation.
References
A Comprehensive Review of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (Triapine) and Its Analogs in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, commonly known as Triapine (3-AP), is a potent and extensively studied inhibitor of ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[1][2][3] By targeting RNR, Triapine effectively induces cytotoxicity in rapidly proliferating cancer cells. This technical guide provides a comprehensive review of the existing literature on Triapine and its analogs, focusing on their synthesis, mechanism of action, structure-activity relationships, and preclinical and clinical findings. Detailed experimental protocols for key assays and a structured summary of quantitative data are presented to facilitate further research and development in this promising area of oncology.
Introduction
The enzyme ribonucleotide reductase (RNR) catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, a rate-limiting step in DNA synthesis.[2][4] This makes RNR an attractive target for cancer chemotherapy. Triapine (3-AP) has emerged as a leading RNR inhibitor, demonstrating broad-spectrum antitumor activity in preclinical models and undergoing evaluation in numerous clinical trials.[1][2][4] It is a member of the α-N-heterocyclic carboxaldehyde thiosemicarbazone class of compounds, which are known for their metal-chelating properties.[3] The development of Triapine analogs has been an active area of research, with the goal of enhancing efficacy, improving the pharmacokinetic profile, and overcoming mechanisms of resistance.
Synthesis of Triapine and Its Analogs
The synthesis of Triapine and its analogs generally involves the condensation of a substituted 2-formylpyridine derivative with a thiosemicarbazide (B42300).
General Synthesis of Triapine
The synthesis of Triapine is typically achieved through a straightforward condensation reaction between 3-aminopyridine-2-carboxaldehyde and thiosemicarbazide in an alcoholic solvent, often with an acid catalyst.
Experimental Protocol: Synthesis of Triapine
-
Materials:
-
3-aminopyridine-2-carboxaldehyde
-
Thiosemicarbazide
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 3-aminopyridine-2-carboxaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The Triapine product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Triapine under vacuum.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
-
Synthesis of Triapine Analogs
The synthesis of Triapine analogs follows a similar principle, utilizing substituted pyridines or thiosemicarbazides. Modifications can be introduced at various positions on the pyridine (B92270) ring or the thiosemicarbazone moiety to investigate structure-activity relationships. For instance, analogs with substitutions on the pyridine ring can be prepared from the corresponding substituted 2-picolines through oxidation to the aldehyde followed by condensation with thiosemicarbazide.
Mechanism of Action
The primary mechanism of action of Triapine and its active analogs is the inhibition of ribonucleotide reductase. This inhibition is mediated through the chelation of iron, which is an essential cofactor for the enzyme's activity.
dot
Caption: Mechanism of action of Triapine.
The process begins with the chelation of intracellular ferric iron (Fe³⁺) by Triapine, forming a Triapine-Fe³⁺ complex. This complex is then reduced to the active ferrous (Fe²⁺) state. The Triapine-Fe²⁺ complex is responsible for quenching the essential tyrosyl free radical in the RRM2 subunit of RNR, thereby inactivating the enzyme.[1] The resulting depletion of the deoxyribonucleotide pool leads to the inhibition of DNA synthesis and repair, culminating in S-phase cell cycle arrest and apoptosis.[1]
Quantitative Data
The following tables summarize the quantitative data for Triapine and its analogs from various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of Triapine and Analogs
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Triapine (3-AP) | L1210 Leukemia | Growth Inhibition | Potent Inhibition | [2][4][5] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | Growth Inhibition | Not specified | [6] |
| Dp44mT | HL-60 Leukemia | Growth Inhibition | ~0.01 | |
| P44mT | HL-60 Leukemia | Growth Inhibition | ~0.02 | |
| PT | HL-60 Leukemia | Growth Inhibition | ~3 |
Table 2: In Vivo Antitumor Activity
| Compound | Tumor Model | Dosing Regimen | Efficacy Metric | Value | Reference |
| Triapine (3-AP) | L1210 Leukemia | 40 mg/kg, twice daily for 6 days | % T/C | 246 | [6] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 10 mg/kg, twice daily for 6 days | % T/C | 255 | [6] |
| Triapine (3-AP) + Radiation (4 Gy) | U251 Xenograft | 60 mg/kg, immediately after radiation | Growth Delay | 17.4 days | [7] |
| Triapine (3-AP) + Radiation (4 Gy) | MiaPaCa-2 Xenograft | 60 mg/kg, immediately after radiation | Growth Delay | > additive | [8] |
Table 3: Clinical Trial Data
| Phase | Cancer Type | Combination Agent | Key Findings | Reference |
| II | Advanced Non-Small Cell Lung Cancer | Gemcitabine | No objective responses; Median overall survival of 5.4 months. | [9] |
| I | Advanced Solid Tumors | Doxorubicin | MTD established; DLTs included febrile neutropenia and thrombocytopenia. | [10] |
| I | Advanced Solid Tumors | Single Agent | MTD of 96 mg/m²/day for 5 days; Grade 4 leukopenia was a DLT. | [11] |
| I | Refractory Acute Leukemias | Fludarabine | ≥ 50% reduction in peripheral blood blasts in ~80% of patients. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of Triapine and its analogs.
Clonogenic Assay
The clonogenic assay is a gold-standard in vitro method to assess the ability of a single cell to form a colony, thereby measuring cytotoxicity and radiosensitization.
Experimental Protocol: Clonogenic Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Triapine or analog solution
-
Irradiation source (if assessing radiosensitization)
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
-
-
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine viability using a hemocytometer or automated cell counter.
-
Seed a known number of cells (e.g., 200-5000 cells/well, depending on the expected toxicity) into 6-well plates and allow them to attach overnight.
-
-
Treatment:
-
For cytotoxicity assessment, replace the medium with fresh medium containing various concentrations of Triapine or its analog.
-
For radiosensitization, treat the cells with the compound either before or after irradiation.
-
Include appropriate vehicle controls.
-
-
Irradiation (for radiosensitization):
-
Irradiate the plates with varying doses of ionizing radiation.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently rinse the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.
-
-
dot
Caption: Experimental workflow for a clonogenic assay.
Ribonucleotide Reductase Activity Assay
This assay measures the activity of RNR by quantifying the conversion of a ribonucleotide substrate to a deoxyribonucleotide product.
Experimental Protocol: Ribonucleotide Reductase Activity Assay
-
Materials:
-
Purified RNR enzyme or cell lysate
-
[³H]-CDP (radiolabeled substrate)
-
Dithiothreitol (DTT)
-
ATP (allosteric activator)
-
Magnesium acetate
-
HEPES buffer
-
Triapine or analog solution
-
Crotalus atrox venom (for dephosphorylation)
-
Dowex-1-borate columns
-
Scintillation fluid and counter
-
-
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing HEPES buffer, DTT, ATP, magnesium acetate, and [³H]-CDP.
-
-
Inhibition:
-
Pre-incubate the RNR enzyme or cell lysate with various concentrations of Triapine or its analog.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the RNR preparation to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination and Dephosphorylation:
-
Stop the reaction by boiling.
-
Add Crotalus atrox venom to dephosphorylate the remaining [³H]-CDP to [³H]-cytidine.
-
-
Separation:
-
Apply the reaction mixture to a Dowex-1-borate column. The unreacted [³H]-cytidine will bind to the column, while the product, [³H]-deoxycytidine, will be in the eluate.
-
-
Quantification:
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-deoxycytidine formed and determine the percentage of RNR inhibition for each concentration of the compound.
-
-
Conclusion
Triapine and its analogs represent a promising class of anticancer agents that target the fundamental process of DNA synthesis through the inhibition of ribonucleotide reductase. This technical guide has summarized the key literature, providing a foundation for researchers and drug developers. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams are intended to serve as a valuable resource for the continued investigation and optimization of these compounds for clinical application. Future research should focus on the development of analogs with improved pharmacokinetic properties and strategies to overcome potential mechanisms of resistance.
References
- 1. Triapine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 8. A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, TRIAPINE®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for 3-AP-Me (Triapine) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, commonly known as Triapine or 3-AP, is a potent anti-neoplastic agent that has shown significant promise in cancer research.[1][2][3] As a small molecule inhibitor of ribonucleotide reductase (RNR), Triapine plays a crucial role in disrupting DNA synthesis and repair mechanisms in rapidly dividing cancer cells.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Triapine in cell culture, aimed at assisting researchers in the fields of oncology and drug development.
Triapine's primary mechanism of action involves the inhibition of the R2 subunit of RNR, a critical enzyme for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1] By chelating iron within the active site of RNR, Triapine quenches the tyrosyl free radical necessary for the enzyme's catalytic activity. This leads to a depletion of the deoxyribonucleotide pool, resulting in the arrest of DNA synthesis and the induction of apoptosis.[1] Furthermore, the iron-Triapine complex can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that contribute to cellular damage and cell death.[4]
Data Presentation
In Vitro Cytotoxicity of Triapine
The half-maximal inhibitory concentration (IC50) of Triapine has been determined in a variety of cancer cell lines, demonstrating its broad-spectrum anti-tumor activity. The following table summarizes IC50 values obtained from various studies. It is important to note that these values can vary depending on the cell line, assay method, and incubation time.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| SK-N-MC | Neuroblastoma | 0.31 | Not Specified | [5] |
| SK-N-MC | Neuroblastoma | 0.26 | 72 | [5] |
| SK-N-MC | Neuroblastoma | 0.54 | Not Specified | [5] |
| Ewing Sarcoma Cells | Ewing Sarcoma | 0.35 (mean) | Not Specified | [6] |
| Osteosarcoma Cells | Osteosarcoma | 1.63 (mean) | Not Specified | [6] |
| L1210 | Leukemia | Potent Inhibition | Not Specified | [2][3] |
| M109 | Lung Carcinoma | Significant Inhibition | Not Specified | [5] |
| A2780 | Ovarian Carcinoma | Significant Inhibition | Not Specified | [5] |
| Epithelial Ovarian Cancer (EOC) lines | Ovarian Cancer | Dose-dependent decrease | 24 and 48 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Triapine on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Triapine (3-AP)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Triapine Treatment: Prepare serial dilutions of Triapine in complete culture medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the Triapine dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Triapine, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by Triapine using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Triapine (3-AP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Triapine for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution after Triapine treatment using Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Triapine (3-AP)
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with Triapine as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Western Blot Analysis
This protocol is for the detection of changes in protein expression related to Triapine's mechanism of action.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Triapine (3-AP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RRM2, anti-γH2AX, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with Triapine, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.
Mandatory Visualization
Caption: Signaling pathway of Triapine (3-AP) in cancer cells.
Caption: General experimental workflow for studying Triapine's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Ferrous-Triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) induces apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Novel Compound (Exemplified as "3-AP-Me") in Animal Models
Disclaimer: A thorough search of scientific literature and databases did not yield any specific information regarding a compound designated "3-AP-Me." Therefore, the following application notes and protocols are provided as a general guideline for the preclinical evaluation of a novel small molecule compound in animal models. The data and pathways presented are hypothetical and for illustrative purposes only. Researchers must conduct comprehensive literature reviews and preliminary in vitro studies for their specific compound of interest before proceeding with in vivo experiments.
I. Introduction
The transition of a novel chemical entity from in vitro discovery to in vivo animal models is a critical phase in drug development. This process aims to evaluate the compound's safety profile (toxicology) and its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK).[1][2] These studies are fundamental for determining a compound's therapeutic potential and for establishing safe dosing regimens for further studies.[3] This document outlines general protocols for conducting acute and subchronic toxicity studies, as well as pharmacokinetic analysis in rodent models.
II. Preclinical Evaluation Strategy
A typical preclinical workflow for a novel compound like our hypothetical "this compound" involves a tiered approach, starting with acute toxicity to determine the median lethal dose (LD50) and progressing to more extended subchronic studies to understand target organ toxicity.[3][4] Concurrently, pharmacokinetic studies are performed to understand the compound's behavior in the body over time.[1][2]
References
Application Note: Development of a High-Throughput Screening Assay for Kinase-X Inhibitors
Abstract
This application note describes the development and validation of a robust, high-throughput screening (HTS) assay for the identification of inhibitors of Kinase-X, a hypothetical protein kinase implicated in disease progression. The assay is based on the principle of fluorescence polarization (FP) and utilizes a competitive binding format. We outline the complete workflow, from assay principle and protocol to data analysis and quality control. The provided methodology is suitable for screening large compound libraries to identify novel therapeutic leads.
Note on "3-AP-Me": The compound "this compound" is not a publicly identifiable chemical entity in major scientific databases. Therefore, this document provides a detailed template for developing a high-throughput screening assay for a hypothetical kinase inhibitor, referred to as "Compound-X," which can be adapted for a specific molecule of interest.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them one of the most important classes of drug targets.[1] High-throughput screening (HTS) is a key strategy in drug discovery for rapidly identifying and characterizing small molecule inhibitors from large chemical libraries.[2]
This application note details the development of a fluorescence polarization (FP) based competitive binding assay for the discovery of inhibitors targeting "Kinase-X". FP is a homogeneous assay format that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, making it highly suitable for HTS.[3]
Assay Principle
The assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of Kinase-X by a test compound. The tracer, a small molecule with known affinity for Kinase-X, is labeled with a fluorophore. When the tracer is bound to the much larger Kinase-X enzyme, its rotation is slowed, resulting in a high fluorescence polarization signal.[4] In the presence of a competing inhibitor, the tracer is displaced from the enzyme, tumbles more rapidly in solution, and consequently emits a low polarization signal. The decrease in polarization is directly proportional to the binding affinity of the test compound.
Signaling Pathway for Kinase-X
The hypothetical Kinase-X is a key component of a signaling cascade that promotes cell proliferation. Its activation by an upstream kinase leads to the phosphorylation of a downstream transcription factor, which in turn upregulates the expression of genes involved in cell cycle progression.
Caption: Hypothetical Kinase-X Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Kinase-X (in-house or commercial)
-
Tracer: Fluorescently-labeled Kinase-X ligand (e.g., FITC-labeled ATP-competitive inhibitor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds: Compound library dissolved in 100% DMSO
-
Positive Control: Known Kinase-X inhibitor (e.g., "Compound-X")
-
Negative Control: DMSO
-
Microplates: 384-well, black, low-volume, non-binding surface
-
Plate Reader: Capable of fluorescence polarization measurements
Assay Development and Optimization
Before initiating a full screen, key assay parameters must be optimized to ensure a robust and sensitive assay window.
-
Tracer Concentration: Determine the optimal tracer concentration by titrating it in the assay buffer and measuring the fluorescence intensity. The chosen concentration should be well below the Kd of the tracer-enzyme interaction to ensure sensitivity in a competition assay, while still providing a sufficient signal-to-background ratio.
-
Enzyme Concentration: Titrate Kinase-X against a fixed concentration of the tracer. The enzyme concentration that yields approximately 80% of the maximum polarization signal should be used for the screening assay.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance by adding increasing concentrations of DMSO (e.g., 0.1% to 5%) to the assay wells. The final DMSO concentration in the screen should not significantly affect the assay window.[5]
High-Throughput Screening Protocol
The following protocol is for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of the 384-well assay plate.
-
Enzyme Addition: Add 10 µL of Kinase-X diluted in assay buffer to all wells.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Tracer Addition: Add 10 µL of the fluorescent tracer diluted in assay buffer to all wells.
-
Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Experimental Workflow Diagram
Caption: High-Throughput Screening Experimental Workflow.
Data Presentation and Analysis
Data Analysis Workflow
Caption: Data Analysis and Hit Identification Workflow.
Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[6] It is calculated using the mean (µ) and standard deviation (σ) of the positive (p) and negative (n) controls.
Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]
| Parameter | Value |
| Mean of High Signal (µn) | 450 mP |
| SD of High Signal (σn) | 15 mP |
| Mean of Low Signal (µp) | 150 mP |
| SD of Low Signal (σp) | 10 mP |
| Z'-Factor | 0.71 |
Table 1: Example Z'-Factor Calculation.
Hit Identification and Confirmation
The percentage of inhibition for each test compound is calculated relative to the high (negative control, 0% inhibition) and low (positive control, 100% inhibition) signals.
Formula: % Inhibition = 100 * (High Signal - Sample Signal) / (High Signal - Low Signal)
Compounds showing inhibition above a certain threshold (e.g., >50%) are selected as "hits" for further confirmation and dose-response studies.
| Compound ID | Raw FP (mP) | % Inhibition |
| Cmpd-001 | 445 | 1.7% |
| Cmpd-002 | 220 | 76.7% |
| Cmpd-003 | 310 | 46.7% |
| Cmpd-004 | 180 | 90.0% |
Table 2: Example Single-Point Screening Data.
IC₅₀ Determination
Confirmed hits are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).[8] This involves a serial dilution of the compound and fitting the resulting data to a four-parameter logistic curve.[9]
| Compound ID | IC₅₀ (µM) | Hill Slope |
| Compound-X (Control) | 0.05 | 1.1 |
| Cmpd-002 | 1.2 | 0.9 |
| Cmpd-004 | 0.3 | 1.0 |
Table 3: Example IC₅₀ Values for Confirmed Hits.
Conclusion
The fluorescence polarization-based assay described in this application note provides a robust, sensitive, and scalable method for the high-throughput screening of Kinase-X inhibitors. The assay demonstrates excellent quality control metrics and is suitable for the identification and characterization of potent lead compounds for drug discovery programs.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Specific Protein Labeling in Cells using 3-AP-Me
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label proteins within a cellular context is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and functional characterization of proteins of interest, providing invaluable insights into cellular processes, disease mechanisms, and drug-target engagement. 3-Azidopropyl-methanethiosulfonate (3-AP-Me) is a powerful chemical probe that facilitates the targeted labeling of cysteine residues in proteins. This bifunctional molecule introduces an azide (B81097) group onto the protein, which can then be selectively modified using bioorthogonal "click chemistry."
This document provides detailed application notes and protocols for the use of this compound for labeling specific proteins in cells. It covers the underlying principles, step-by-step experimental procedures, and methods for quantifying labeling efficiency.
Principle of this compound Labeling
The labeling strategy using this compound is a two-step process that combines cysteine-specific modification with the versatility of click chemistry.
-
Cysteine-Specific Labeling: The methanethiosulfonate (B1239399) (MTS) group of this compound reacts specifically and efficiently with the sulfhydryl (thiol) group of cysteine residues on proteins to form a stable disulfide bond. This reaction is highly selective for cysteines, which are relatively rare in proteins, allowing for targeted labeling, especially of engineered proteins with a single surface-accessible cysteine.
-
Bioorthogonal Click Chemistry: The azide group introduced by this compound is a bioorthogonal handle, meaning it is chemically inert to most biological molecules. This allows for a second, highly specific reaction with a probe molecule containing a terminal alkyne or a strained cyclooctyne. This "click" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage, covalently attaching a reporter molecule (e.g., a fluorophore or biotin) to the target protein.
The combination of these two highly specific reactions provides a robust and versatile method for labeling proteins in complex biological environments like living cells.
Experimental Workflows and Signaling Pathways
The overall workflow for labeling proteins in cells using this compound followed by click chemistry is depicted below. This process allows for the specific attachment of a reporter molecule to a target protein containing an accessible cysteine residue.
The core chemical transformations involved in this two-step labeling strategy are illustrated in the following diagram. The first step shows the reaction of the methanethiosulfonate group of this compound with a cysteine residue. The second step depicts the subsequent azide-alkyne cycloaddition, which can be either copper-catalyzed or strain-promoted.
Quantitative Data Summary
The efficiency of each step in the labeling process is critical for obtaining reliable downstream data. The following table summarizes typical quantitative parameters for cysteine-specific labeling and subsequent click chemistry reactions. Note that these values can vary depending on the specific protein, cell type, and experimental conditions.
| Parameter | Cysteine-Specific Labeling (MTS reagents) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Labeling Efficiency | 70-90%[1] | >95% | >90% |
| Reaction Time | 30 min - 2 hours[2] | 30 min - 1 hour[3] | 30 min - 2 hours |
| Typical Reagent Concentration | 10-100 µM | 25-100 µM (alkyne-probe), 1 mM CuSO4, 5 mM Sodium Ascorbate, 1 mM Ligand | 25-50 µM (cyclooctyne-probe) |
| Optimal pH | 6.5 - 7.5 | 4 - 11[4] | 4 - 11 |
| Key Considerations | Requires a reduced cysteine. Reducing agents like DTT or TCEP may be necessary but must be removed before labeling. | Copper can be toxic to cells; use of a copper-chelating ligand like THPTA is recommended for live-cell labeling. | Generally more biocompatible than CuAAC as it does not require a cytotoxic copper catalyst. |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound and subsequent CuAAC
This protocol is designed for labeling proteins with accessible cysteine residues on the surface of live cells.
Materials:
-
Cells expressing the protein of interest with a surface-accessible cysteine.
-
3-Azidopropyl-methanethiosulfonate (this compound).
-
Phosphate-Buffered Saline (PBS), pH 7.2.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) at 10 mM in PBS.
-
Quenching solution: 5 mM L-cysteine in PBS.
-
Click Chemistry Reagents:
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water).
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water).
-
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., glass-bottom dish for imaging) and grow to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
-
(Optional) Reduction of Cysteine Residues:
-
If the target cysteine may be oxidized, incubate the cells with 10 mM TCEP in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with ice-cold PBS to remove the TCEP.
-
-
This compound Labeling:
-
Prepare a fresh solution of this compound in PBS at a final concentration of 50-100 µM.
-
Incubate the cells with the this compound solution for 30 minutes to 1 hour at room temperature or 4°C to minimize endocytosis.
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound.
-
-
Quenching (Optional but Recommended):
-
To ensure that any remaining reactive MTS groups are quenched, incubate the cells with 5 mM L-cysteine in PBS for 10 minutes at room temperature.
-
Wash the cells three times with ice-cold PBS.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare the "click" reaction cocktail. For a 1 mL final volume, mix:
-
10 µL of 50 mM CuSO4 (final concentration: 0.5 mM)
-
20 µL of 50 mM THPTA (final concentration: 1 mM)
-
Your alkyne-reporter to the desired final concentration (e.g., 25 µM)
-
PBS to a volume of 900 µL
-
-
Add 100 µL of freshly prepared 100 mM Sodium Ascorbate to the cocktail immediately before adding to the cells (final concentration: 10 mM).
-
Incubate the cells with the complete click reaction cocktail for 30 minutes to 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Downstream Analysis:
-
The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or for lysis and subsequent biochemical analysis such as Western blotting or mass spectrometry.
-
Protocol 2: Labeling of Intracellular Proteins in Permeabilized Cells
This protocol is adapted for labeling intracellular proteins by first permeabilizing the cell membrane.
Materials:
-
Same as Protocol 1, with the addition of:
-
Permeabilization buffer: PBS containing 0.1% Saponin or Digitonin.
-
Fixative (optional): 4% paraformaldehyde (PFA) in PBS.
Procedure:
-
Cell Preparation and Fixation (Optional):
-
Grow cells on coverslips.
-
For fixed-cell labeling, fix the cells with 4% PFA for 15 minutes at room temperature, followed by three washes with PBS.
-
-
Permeabilization:
-
Incubate the cells (either live or fixed) with permeabilization buffer for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
This compound Labeling:
-
Follow steps 2-4 from Protocol 1 (reduction, labeling, and quenching).
-
-
Click Chemistry Reaction (CuAAC or SPAAC):
-
For CuAAC, follow step 5 from Protocol 1.
-
For SPAAC, prepare a solution of a strained cyclooctyne-reporter (e.g., DBCO-fluorophore) in PBS at a concentration of 25-50 µM.
-
Incubate the cells with the SPAAC reagent for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Downstream Analysis:
-
Proceed with imaging or other analytical techniques. For microscopy, mount the coverslips on slides with an appropriate mounting medium.
-
Concluding Remarks
The use of this compound provides a powerful and versatile strategy for the specific labeling of proteins in a cellular environment. The combination of cysteine-specific modification and bioorthogonal click chemistry allows for a wide range of applications, from fundamental cell biology to drug discovery. The protocols provided herein offer a starting point for researchers to implement this technology. However, optimization of reagent concentrations, incubation times, and buffer conditions may be necessary for specific proteins and cell types to achieve optimal labeling efficiency and specificity. Careful consideration of the experimental design, including appropriate controls, is essential for the successful application of this labeling methodology.
References
Application Note: Quantitative Analysis of 3-AP-Me in Human Plasma and Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-AP-Me (3-aminopropan-1-ol methyl ether) in human plasma and urine. The protocols provided herein cover sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The sample preparation techniques are streamlined for high-throughput analysis, utilizing protein precipitation for plasma and a simple dilution for urine samples.[1][2] The method demonstrates excellent accuracy, precision, and linearity over a relevant concentration range, making it suitable for pharmacokinetic, toxicokinetic, or clinical research studies.
Introduction
This compound is an emerging molecule of interest in biomedical research, potentially serving as a metabolite or a biomarker for specific physiological or pathological states. Accurate quantification in biological matrices is crucial for understanding its pharmacological or diagnostic relevance. This application note provides a comprehensive, validated protocol for researchers to reliably measure this compound concentrations. The development of such bioanalytical methods requires careful optimization and validation to ensure data is accurate and reproducible.[3][4][5] The described LC-MS/MS method offers high selectivity and sensitivity, which are critical for analyzing analytes at low concentrations in complex biological fluids.[6]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interferences like proteins and phospholipids (B1166683) from biological samples, which can cause ion suppression and compromise analytical results.[7]
Protocol 1: Protein Precipitation (PPT) for Human Plasma
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Protocol 2: Dilution for Human Urine ("Dilute and Shoot")
-
Thaw frozen urine samples at room temperature and vortex to mix.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any sediment.
-
Pipette 50 µL of the urine supernatant into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of mobile phase A (or a suitable buffer) containing the internal standard (IS).[1]
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial.
-
Inject 5 µL of the sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC System |
| Analytical Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: [Precursor Ion > Product Ion] (Quantifier), [Precursor Ion > Product Ion] (Qualifier)IS: [Precursor Ion > Product Ion] |
| Ion Source Temp. | 500°C |
| Dwell Time | 50 ms |
Note: MRM transitions must be optimized by infusing a standard solution of this compound and the chosen internal standard.
Method Validation Summary
The analytical method was validated according to established guidelines to demonstrate its suitability for the intended purpose.[8][9] Typical validation characteristics include selectivity, linearity, accuracy, precision, and stability.[10]
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| Plasma | 1 - 1000 | > 0.995 | y = mx + c |
| Urine | 5 - 5000 | > 0.995 | y = mx + c |
Accuracy and Precision
Accuracy and precision were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.[8] The acceptance criteria are typically within ±15% for accuracy (bias) and ≤15% for precision (CV), except at the LLOQ where ±20% and ≤20% are acceptable.[5][8]
| Matrix | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Plasma | LLOQ | 1 | < 10% | < 12% | -5.0% to 5.0% |
| Low QC | 3 | < 8% | < 10% | -4.0% to 4.5% | |
| Mid QC | 100 | < 6% | < 8% | -3.0% to 3.8% | |
| High QC | 800 | < 5% | < 7% | -2.5% to 3.0% | |
| Urine | LLOQ | 5 | < 11% | < 13% | -6.0% to 5.5% |
| Low QC | 15 | < 9% | < 11% | -5.0% to 4.8% | |
| Mid QC | 500 | < 7% | < 9% | -4.0% to 4.0% | |
| High QC | 4000 | < 6% | < 8% | -3.5% to 3.2% |
Recovery and Matrix Effect
Extraction recovery and matrix effect were evaluated to ensure the sample preparation process is efficient and that endogenous components do not interfere with ionization.
| Matrix | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Plasma | Low QC | 92.5 | 95.1 |
| High QC | 95.1 | 97.3 | |
| Urine | Low QC | N/A (Dilution) | 98.2 |
| High QC | N/A (Dilution) | 99.5 |
Visualized Workflows
Caption: Plasma sample preparation via protein precipitation.
Caption: Urine sample preparation via the "Dilute and Shoot" method.
Caption: Logical flow of the complete bioanalytical process.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma and urine. The simple sample preparation procedures and robust analytical performance make this method well-suited for routine analysis in a variety of research and development settings. The validation data confirms that the method is accurate and precise, ensuring high-quality results for pharmacokinetic and other quantitative studies.
References
- 1. gcms.cz [gcms.cz]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 7. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Application Notes and Protocols for the Synthesis of 3-Aminopyrrolidine-Methyl (3-AP-Me) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various 3-aminopyrrolidine-methyl (3-AP-Me) derivatives, which are valuable scaffolds in medicinal chemistry. The pyrrolidine (B122466) ring is a common motif in many FDA-approved drugs, and its derivatives are actively being explored as inhibitors of various kinases, including those in the BCR-ABL and PI3K/AKT/mTOR signaling pathways, which are critical in cancer development.[1][2] This document outlines key synthetic strategies, including N-methylation, reductive amination, and ring functionalization, to generate a library of this compound compounds for drug discovery and development.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be approached through several key methods, depending on the desired position of the methyl group. The primary strategies covered in these protocols include:
-
N-Methylation of the Pyrrolidine Ring: Introduction of a methyl group at the 1-position of the pyrrolidine ring.
-
N-Methylation of the 3-Amino Group: Introduction of a methyl group to the amino substituent at the 3-position.
-
Synthesis of Ring-Methylated Derivatives: Introduction of a methyl group onto the carbon framework of the pyrrolidine ring.
Protocol 1: Synthesis of 1-Methyl-3-aminopyrrolidine via Reductive Amination
This protocol describes the synthesis of 1-methyl-3-aminopyrrolidine from 3-oxopyrrolidine and methylamine (B109427) through reductive amination. This method is efficient for producing N-alkylated cyclic amines.
Experimental Protocol:
-
Imine Formation: To a solution of a protected 3-oxopyrrolidine (e.g., 1-(tert-butoxycarbonyl)pyrrolidin-3-one) (1.0 eq) in a suitable solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF), add a solution of methylamine (1.5 eq) in THF.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Subsequently, add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction and Quenching: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: If a protecting group is used, deprotect the resulting compound. For a Boc-protected amine, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in dioxane is effective.
-
Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-methyl-3-aminopyrrolidine.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Boc-3-oxopyrrolidine | Methylamine, NaBH(OAc)₃ | THF | 25 | 18 | ~98 (for the amination step) | Adapted from general reductive amination procedures |
| 1,4-dibromobutane | Methylamine, K₂CO₃ | Water | 90 | - | 50.3 | [3] |
Protocol 2: Synthesis of 3-(Methylamino)pyrrolidine (B1589858) via Alkylation
This protocol details the synthesis of 3-(methylamino)pyrrolidine by direct alkylation of a protected 3-aminopyrrolidine (B1265635) with a methylating agent.
Experimental Protocol:
-
Protection of Pyrrolidine Nitrogen: Begin with a commercially available or synthesized 3-aminopyrrolidine derivative where the pyrrolidine nitrogen is protected (e.g., with a Boc or Cbz group) to prevent N1-alkylation.
-
Alkylation Reaction: Dissolve the N-protected 3-aminopyrrolidine (1.0 eq) in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile. Add a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0 eq). To this suspension, add methyl iodide (CH₃I) (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Extraction: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection and Purification: Remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz). Purify the final product by column chromatography or distillation.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-3-aminopyrrolidine | CH₃I, K₂CO₃ | DMF | 25 | 8 | High | General alkylation procedures |
| N-trifluoroacetyl amines | CH₃I, Base | - | - | - | High | [4] |
Protocol 3: Multi-step Synthesis of a Chiral 3-(Methylamino)pyrrolidine Derivative
This protocol outlines a stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, showcasing a more complex synthetic route.[5]
Experimental Protocol (Key Steps):
-
Asymmetric Hydrogenation: A β-hydroxy amide is prepared via a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex, affording the product in high yield (73%) and high stereoselectivity (de 98%, ee >99%) after recrystallization.[5]
-
Sₙ2 Substitution: A subsequent Sₙ2 substitution reaction with methylamine provides the diamine with inversion of configuration at the 1'-position in high yield (80%) after purification via acid/base extraction.[5]
A detailed, step-by-step protocol for this multi-step synthesis is beyond the scope of this document but can be found in the cited literature.
Quantitative Data:
| Step | Key Reagents | Yield (%) | Stereoselectivity | Reference |
| Asymmetric Hydrogenation | DM-SEGPHOS-Ru(II) | 73 | de 98%, ee >99% | [5] |
| Sₙ2 Substitution | Methylamine | 80 | Inversion of configuration | [5] |
Signaling Pathways and Biological Context
3-Aminopyrrolidine derivatives have been identified as promising scaffolds for the development of kinase inhibitors, particularly targeting the BCR-ABL fusion protein and the PI3K/AKT/mTOR pathway.[6] These pathways are frequently dysregulated in various cancers.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[5][7] It activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[7][8][9]
Caption: BCR-ABL signaling pathway and the inhibitory action of this compound derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][10][11] Its aberrant activation is a common event in many human cancers.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition points for this compound derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 4. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Azidopropan-1-amine (3-AP-Me) in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 3-azidopropan-1-amine (3-AP-Me), a versatile bifunctional linker, in click chemistry reactions. The presence of a primary amine and an azide (B81097) group on a short propyl chain makes this compound an ideal reagent for introducing a bioorthogonal azide handle onto various molecules for subsequent conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document outlines key applications, presents quantitative data for reaction optimization, and provides detailed experimental protocols and workflows.
Introduction to 3-Azidopropan-1-amine and Click Chemistry
3-Azidopropan-1-amine is a valuable tool in bioconjugation and drug discovery.[1] Its primary amine allows for straightforward coupling to molecules bearing carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive functional groups.[2] The terminal azide group is a bioorthogonal moiety that specifically and efficiently reacts with terminal alkynes in the presence of a copper(I) catalyst, forming a stable triazole linkage.[3][4] This reaction, a cornerstone of "click chemistry," is prized for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions.[5][6]
The CuAAC reaction is known for its rapid kinetics and high efficiency, often achieving quantitative yields in a short period.[7] The resulting 1,2,3-triazole ring is chemically stable and serves as a rigid, planar linker that can mimic the geometry of a peptide bond.[8]
Applications of 3-Azidopropan-1-amine
The unique properties of this compound make it suitable for a variety of applications in research and drug development, including:
-
Bioconjugation: Introduction of an azide handle onto proteins, peptides, and other biomolecules for subsequent labeling with fluorescent probes, affinity tags, or drug molecules.
-
Drug Delivery: Functionalization of nanoparticles, polymers, or targeting ligands for the development of targeted drug delivery systems.[9][10][11]
-
Synthesis of Complex Molecules: Use as a building block in the convergent synthesis of dendrimers and other complex architectures.
-
Development of Fluorescent Probes: Incorporation into fluorogenic molecules where the fluorescence is quenched by the azide and restored upon click reaction.
Quantitative Data for CuAAC Reactions
Optimizing the conditions for CuAAC reactions is crucial for achieving high yields and purity. The following table summarizes typical reaction parameters for CuAAC reactions. While specific conditions for this compound are not extensively documented in comparative studies, the data presented for general CuAAC reactions provide a strong starting point for optimization.
| Parameter | Condition | Typical Range/Value | Notes |
| Catalyst | Copper(II) Sulfate (CuSO₄) with a reducing agent | 0.1 - 10 mol% | Copper(II) is reduced in situ to the active Copper(I) species. |
| Copper(I) Bromide (CuBr) or Iodide (CuI) | 1 - 5 mol% | Directly provides the active catalyst but can be sensitive to oxidation. | |
| Reducing Agent | Sodium Ascorbate | 5 - 50 mol% | Used with CuSO₄ to generate and maintain the Cu(I) oxidation state. |
| Ligand | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | 1 - 5 mol% | Enhances reaction rate and protects the catalyst from oxidation. Less soluble in water.[6] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 1 - 5 mol% | A water-soluble ligand, ideal for bioconjugation in aqueous buffers.[9] | |
| Solvent | Aqueous buffers (e.g., PBS) | pH 7-9 | Common for bioconjugation reactions.[7] |
| Organic/Aqueous Mixtures (e.g., DMSO/water, tBuOH/water) | Various ratios | Used to solubilize both hydrophobic and hydrophilic reactants. | |
| Organic Solvents (e.g., DMF, DMSO) | - | Suitable for reactions with non-biological molecules. | |
| Temperature | Room Temperature | 20-25 °C | Most CuAAC reactions proceed efficiently at ambient temperature. |
| Elevated Temperature | 37-50 °C | May be used to accelerate slow reactions, but can risk degradation of sensitive biomolecules. | |
| Reaction Time | 15 minutes - 24 hours | - | Typically complete within 1-4 hours for high concentration reactions. Dilute reactions may require longer times.[9] |
| Reactant Concentration | >10 µM | - | Higher concentrations lead to faster reaction rates. |
| Yield | >90% | - | CuAAC reactions are known for their high, often quantitative, yields. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling via Amine Coupling and CuAAC
This protocol describes the labeling of a protein with a fluorescent alkyne probe using this compound as a linker.
Step 1: Introduction of the Azide Handle onto the Protein
-
Protein Preparation: Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Amine-Reactive Crosslinker Preparation: Prepare a 10 mM stock solution of an amine-reactive crosslinker with a carboxylic acid or NHS ester in anhydrous DMSO.
-
Coupling Reaction: Add a 10-20 fold molar excess of the crosslinker to the protein solution. Incubate for 1 hour at room temperature with gentle stirring.
-
This compound Addition: Add 3-azidopropan-1-amine to the reaction mixture to a final concentration of 10-50 mM. Incubate for an additional 2 hours at room temperature.
-
Purification: Remove excess reagents by dialysis against PBS or using a desalting column. The resulting azide-functionalized protein is ready for the click reaction.
Step 2: CuAAC Reaction with an Alkyne-Functionalized Fluorescent Probe
-
Reagent Preparation:
-
Azide-functionalized protein in PBS.
-
10 mM stock solution of the alkyne-fluorescent probe in DMSO.
-
50 mM stock solution of CuSO₄ in water.
-
50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
10 mM stock solution of THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-functionalized protein (final concentration 10-50 µM).
-
Alkyne-fluorescent probe (1.5-2 fold molar excess over the protein).
-
THPTA (final concentration 1 mM).
-
CuSO₄ (final concentration 0.5 mM).
-
-
Initiation: Add Sodium Ascorbate to a final concentration of 2.5 mM to initiate the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein conjugate using a desalting column to remove the catalyst and excess probe.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for Click Chemistry Activity-Based Protein Profiling (CC-ABPP), a common application for bifunctional linkers like this compound.
Caption: Workflow for Activity-Based Protein Profiling using Click Chemistry.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway study where a protein of interest is labeled using this compound and click chemistry to track its interactions.
Caption: Tracking Protein Interactions in a Signaling Pathway using this compound.
References
- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 2. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry [organic-chemistry.org]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. mdpi.com [mdpi.com]
- 10. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-AP-Me Synthesis Yield Issues
Disclaimer: The following troubleshooting guide is based on a proposed synthetic route for 3-Amino-1-phenyl-2-(1H-pyrazol-1-yl)propan-1-one (assumed to be 3-AP-Me), as a standardized, publicly available synthesis protocol has not been identified. The suggested solutions are derived from established organic chemistry principles and data from the synthesis of analogous structures.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is a plausible synthetic pathway for 3-Amino-1-phenyl-2-(1H-pyrazol-1-yl)propan-1-one (this compound)?
A plausible multi-step synthesis is outlined below. Each step presents unique challenges that can impact the overall yield.
Caption: Proposed multi-step synthesis of this compound.
Troubleshooting Low Yields
Q2: My Claisen-Schmidt condensation (Step 1) to form the chalcone intermediate is resulting in a low yield. What are the potential causes and solutions?
Low yields in the Claisen-Schmidt condensation are often due to side reactions or incomplete conversion.
Potential Causes:
-
Self-condensation of acetophenone: This can occur if the reaction conditions are too harsh or if the aldehyde is not sufficiently reactive.
-
Cannizzaro reaction of the aldehyde: This is a potential side reaction if an aromatic aldehyde without α-hydrogens is used under strong basic conditions.
-
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete consumption of the limiting reagent.
-
Ineffective catalyst: The base catalyst (e.g., NaOH, KOH) may be old or of low purity.
Troubleshooting Strategies:
-
Optimize reaction temperature: Running the reaction at a lower temperature can minimize self-condensation.
-
Use a milder catalyst: Consider using a weaker base, such as an amine catalyst (e.g., pyrrolidine), to reduce side reactions.
-
Vary reactant ratios: Experiment with a slight excess of the more volatile reactant to drive the reaction to completion.
-
Ensure catalyst quality: Use fresh, high-purity catalyst.
Q3: The epoxidation of the chalcone (Step 2) is inefficient. How can I improve the yield?
Incomplete epoxidation or over-oxidation can be problematic.
Potential Causes:
-
Decomposition of the oxidizing agent: Reagents like m-CPBA can degrade if not stored properly.
-
Ring-opening of the epoxide: Under acidic or basic conditions, the newly formed epoxide can undergo premature ring-opening.
-
Slow reaction rate: The reaction may not have reached completion.
Troubleshooting Strategies:
-
Use a buffered system: Adding a buffer, such as sodium bicarbonate, can prevent acidic byproducts from causing epoxide ring-opening.
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.
-
Optimize the temperature: While epoxidations are often run at low temperatures, a slight increase may be necessary to drive the reaction to completion, but be mindful of potential side reactions.
Q4: I am observing a mixture of regioisomers from the epoxide ring-opening with pyrazole (B372694) (Step 3). How can I improve the regioselectivity?
The nucleophilic attack of pyrazole on the epoxide can occur at two different carbons, leading to a mixture of products.
Potential Causes:
-
Lack of regiochemical control: The reaction conditions may not favor the attack at the desired carbon.
Troubleshooting Strategies:
-
Use a Lewis acid catalyst: A Lewis acid can coordinate to the epoxide oxygen, directing the nucleophilic attack to the more sterically accessible or electronically favored carbon.
-
Control the reaction temperature: Temperature can influence the regioselectivity of the reaction. Experiment with a range of temperatures to find the optimal condition.
Q5: The introduction of the azide (Step 4) is giving a low yield. What are the common issues?
The Mitsunobu reaction, a common method for this transformation, is sensitive to reaction conditions.
Potential Causes:
-
Impurities in reagents: Water or other impurities can quench the reaction.
-
Incorrect order of addition: The order in which the reagents are added is critical for a successful Mitsunobu reaction.
-
Steric hindrance: A bulky substrate can hinder the reaction.
Troubleshooting Strategies:
-
Use dry solvents and reagents: Ensure all glassware, solvents, and reagents are thoroughly dried.
-
Follow the correct addition sequence: Typically, the alcohol and nucleophile are dissolved in the solvent, followed by the addition of the phosphine (B1218219) and then the azodicarboxylate.
-
Consider alternative methods: If the Mitsunobu reaction is not effective, consider converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by SN2 displacement with sodium azide.
Q6: The final reduction of the azide to the amine (Step 5) is not clean. What are the potential side reactions?
Azide reduction can sometimes lead to byproducts.
Potential Causes:
-
Over-reduction: If using a strong reducing agent, other functional groups in the molecule may be reduced.
-
Incomplete reaction: The reaction may not have gone to completion.
Troubleshooting Strategies:
-
Choose a mild reducing agent: Staudinger reaction (using triphenylphosphine (B44618) followed by water) is a mild method for reducing azides to amines.
-
Catalytic hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas is another effective method. Careful monitoring is needed to prevent over-reduction.
-
Monitor the reaction by TLC: Ensure all the starting azide has been consumed before working up the reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Syntheses
| Step | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Claisen-Schmidt | NaOH | Ethanol (B145695)/Water | 20-25 | 70-90 |
| 2 | Epoxidation | m-CPBA | Dichloromethane (B109758) | 0-25 | 80-95 |
| 3 | Epoxide Opening | Pyrazole, Lewis Acid | THF | 25-60 | 50-70 |
| 4 | Azide Introduction | PPh₃, DIAD, NaN₃ | THF | 0-25 | 60-80 |
| 5 | Azide Reduction | Pd/C, H₂ | Methanol | 25 | 85-95 |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation (Step 1)
-
Dissolve acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (B78521) (2.0 eq).
-
Cool the mixture to 10-15°C in an ice bath.
-
Add the appropriate aldehyde (1.1 eq) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Epoxidation (Step 2)
-
Dissolve the chalcone (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Optimizing 3-(Methylamino)phenol (3-AP-Me) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(methylamino)phenol (B79350) (3-AP-Me).
Troubleshooting Guide
This guide addresses common issues encountered during the selective N-methylation of 3-aminophenol (B1664112) to produce 3-(methylamino)phenol.
| Problem | Potential Cause | Recommended Solutions |
| Low to No Conversion of 3-Aminophenol | 1. Inactive Catalyst: If using a catalytic method (e.g., with methanol), the catalyst may be poisoned or not properly activated. 2. Low Reaction Temperature: The activation energy for the methylation may not be reached. 3. Poor Quality Reagents: Impure or wet starting materials and solvents can inhibit the reaction. 4. Inefficient Methylating Agent: The chosen methylating agent may not be reactive enough under the selected conditions. | 1. Catalyst Handling: Ensure the catalyst is fresh and handled under an appropriate atmosphere (e.g., inert gas for air-sensitive catalysts). Consider a pre-activation step if required by the protocol. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. 3. Reagent Purity: Use freshly purified and dry reagents and solvents. 3-Aminophenol can oxidize over time and should be pure. 4. Reagent Selection: Consider a more reactive methylating agent or the addition of a suitable catalyst. |
| Poor Selectivity (Over-methylation to 3-(Dimethylamino)phenol) | 1. High Reactivity of this compound: The mono-methylated product is often more nucleophilic than the starting 3-aminophenol, leading to a second methylation. 2. Excess Methylating Agent: A high stoichiometric ratio of the methylating agent to the amine favors di-methylation. 3. High Reaction Temperature or Prolonged Reaction Time: Harsher conditions can promote the second methylation step. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess of the methylating agent. A large excess of 3-aminophenol can also favor mono-methylation but may complicate purification. 2. Slow Addition: Add the methylating agent dropwise or via a syringe pump to maintain a low concentration, thereby reducing the likelihood of the more reactive this compound reacting further. 3. Condition Optimization: Lower the reaction temperature and monitor the reaction closely to stop it once the formation of the desired product is maximized. |
| O-Methylation Side Product Formation | 1. Reaction Conditions: The phenolic hydroxyl group can also be methylated, especially under basic conditions or with harsh methylating agents. | 1. Protecting Group Strategy: Protect the hydroxyl group as an ester or ether before N-methylation, followed by deprotection. 2. pH Control: Maintain a neutral or slightly acidic pH to disfavor the deprotonation of the phenolic hydroxyl group. 3. Chemoselective Reagents: Utilize methylating systems known for high N-selectivity in the presence of hydroxyl groups, such as certain catalytic systems with methanol (B129727). |
| Difficult Product Purification | 1. Similar Polarity of Products and Starting Material: 3-Aminophenol, 3-(methylamino)phenol, and 3-(dimethylamino)phenol can have similar polarities, making chromatographic separation challenging. 2. Product Oiling Out: The product may separate as an oil instead of a crystalline solid, complicating isolation. | 1. Acid-Base Extraction: Utilize the differences in basicity. The di-methylated product is generally more basic than the mono-methylated product, which is more basic than the starting amine. A careful pH-controlled extraction can aid in separation. 2. Chromatography Optimization: Screen different solvent systems for column chromatography to improve separation. 3. Crystallization: Attempt recrystallization from various solvent systems to obtain a pure, crystalline product. Seeding with a pure crystal can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the selective mono-N-methylation of 3-aminophenol?
A1: Several strategies can be employed for the selective mono-N-methylation of 3-aminophenol:
-
Catalytic Methylation with Methanol: This "green" approach uses methanol as the methylating agent in the presence of a heterogeneous or homogeneous catalyst (e.g., based on Ru, Ir, or Pd). These systems often operate via a "borrowing hydrogen" mechanism and can exhibit high selectivity for mono-methylation.
-
Use of Controlled Stoichiometry with Traditional Methylating Agents: Reagents like dimethyl sulfate (B86663) or methyl iodide can be used, but careful control of the stoichiometry (near 1:1 ratio of amine to methylating agent) and reaction conditions (lower temperature, slow addition) is crucial to minimize over-methylation.
-
Dimethyl Carbonate (DMC) as a Methylating Agent: DMC is a less toxic and more environmentally friendly alternative to traditional methylating agents. It often requires a catalyst and higher temperatures but can provide good selectivity for mono-methylation.
-
Protecting Group Strategy: The amino group can be protected (e.g., as a sulfonamide), followed by methylation and then deprotection. Alternatively, the more reactive hydroxyl group can be protected to prevent O-methylation.
Q2: How can I prevent the formation of the di-methylated byproduct, 3-(dimethylamino)phenol?
A2: Preventing di-methylation is a key challenge. The following strategies are effective:
-
Limiting the Methylating Agent: Use a molar ratio of 3-aminophenol to the methylating agent of 1:1 or even a slight excess of the amine.
-
Slow Addition: Introduce the methylating agent slowly to the reaction mixture.
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor the Reaction: Track the progress of the reaction using techniques like TLC or LC-MS and stop the reaction when the concentration of the mono-methylated product is at its maximum.
Q3: Is it possible to selectively methylate the nitrogen atom in the presence of the phenolic hydroxyl group without a protecting group?
A3: Yes, it is possible, although it can be challenging. The amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions. Catalytic methylation with methanol often shows good chemoselectivity for the N-alkylation of aromatic amines in the presence of hydroxyl groups. However, under basic conditions, the phenoxide ion is a potent nucleophile, and O-methylation can become a significant side reaction.
Q4: What is the best way to purify 3-(methylamino)phenol from the reaction mixture?
A4: A combination of techniques is often necessary:
-
Work-up: An initial acid-base work-up can help to separate the basic amine products from neutral or acidic impurities.
-
Column Chromatography: Silica gel chromatography is a common method for separating the components. A careful selection of the eluent system is critical to achieve good resolution between 3-aminophenol, this compound, and the di-methylated product.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective final purification step.
Data Presentation
Table 1: Comparison of General N-Methylation Strategies for Aromatic Amines
| Methylating Agent | Catalyst/Promoter | Typical Solvent | Temperature (°C) | Selectivity for Mono-methylation | Advantages | Disadvantages |
| Methanol | Ru, Ir, or Pd complexes | Toluene, Mesitylene | 100-150 | Good to Excellent | Green reagent, high atom economy, water is the only byproduct. | Requires a specific catalyst, may require high temperatures. |
| Dimethyl Sulfate | Base (e.g., K₂CO₃, NaH) | Acetone (B3395972), THF, DMF | 0 - 60 | Poor to Moderate | High reactivity, readily available. | Highly toxic, over-methylation is common, produces salt waste. |
| Methyl Iodide | Base (e.g., K₂CO₃, NaH) | Acetone, THF, DMF | 0 - 60 | Poor to Moderate | High reactivity. | Toxic, volatile, over-methylation is common, produces salt waste. |
| Dimethyl Carbonate | Base (e.g., DBU) or Zeolites | None (neat) or high-boiling solvents | 120-180 | Good | Low toxicity, environmentally friendly. | Requires high temperatures, may require a catalyst.[1] |
Note: The data presented are representative for the N-methylation of aromatic amines. Specific conditions and outcomes for 3-aminophenol may vary and require optimization.
Experimental Protocols
Protocol 1: Catalytic N-Methylation with Methanol (General Procedure)
This protocol is a general method for the selective mono-N-methylation of aromatic amines using a ruthenium-based catalyst.
Reagents:
-
3-Aminophenol (1.0 eq.)
-
Ruthenium Catalyst (e.g., (DPEPhos)RuCl₂(PPh₃)) (0.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (0.5 eq.)
-
Anhydrous Methanol
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst, cesium carbonate, and 3-aminophenol.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous methanol via syringe.
-
Seal the tube and place it in a preheated oil bath at 140°C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Protocol 2: N-Methylation with Dimethyl Sulfate under Controlled Conditions
This protocol describes a general method for mono-N-methylation using dimethyl sulfate with careful control of stoichiometry.
Reagents:
-
3-Aminophenol (1.0 eq.)
-
Dimethyl Sulfate (1.0 - 1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Acetone
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-aminophenol and potassium carbonate in anhydrous acetone.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dimethyl sulfate in anhydrous acetone dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction by TLC to determine the point of maximum mono-methylation.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The residue is then purified by column chromatography.
Mandatory Visualization
Caption: Reaction pathways in the methylation of 3-aminophenol.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships in this compound reaction optimization.
References
Technical Support Center: 3-Methoxypropylamine (3-AP-Me) Stability
Welcome to the technical support center for 3-methoxypropylamine (B165612). The compound abbreviated as "3-AP-Me" is understood to be 3-aminopropan-1-ol methyl ether, commonly known as 3-methoxypropylamine (MOPA) . This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is 3-methoxypropylamine (MOPA) and what are its common stability concerns?
A1: 3-methoxypropylamine (MOPA) is an aliphatic amine with an ether functional group, used as a corrosion inhibitor, an intermediate in syntheses, and in formulations for coatings and water treatment.[1][2][3][4] Its primary stability concerns in solution involve thermal decomposition, oxidation, and reaction with incompatible materials. It is also sensitive to air and moisture.[5]
Q2: What are the recommended storage conditions for MOPA solutions?
A2: To ensure stability, MOPA and its solutions should be stored in a cool, dry, and well-ventilated place.[6][7] Containers should be tightly sealed to protect against moisture (as it is hygroscopic) and air.[5][8] For prolonged storage, blanketing with a dry, inert gas like nitrogen is recommended to prevent oxidation and moisture absorption.[8] The compound is flammable and should be kept away from ignition sources.[6][9]
Q3: What materials should be avoided for storing and handling MOPA?
A3: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can cause violent reactions.[1][5] Materials such as copper, zinc, lead, and their alloys should not be used for storage or handling, as they are attacked by the amine, leading to product discoloration and degradation.[8] For applications where color stability is critical, stainless steel or aluminum containers are recommended over carbon steel.[8]
Q4: How does temperature and oxygen affect the stability of MOPA in aqueous solutions?
A4: Temperature and the presence of dissolved oxygen are critical factors in the degradation of MOPA.
-
At high temperatures (e.g., 280°C) , even with very low oxygen levels, MOPA undergoes thermal decomposition primarily initiated by the hydrolysis of its ether bond.[10][11][12]
-
At lower temperatures (e.g., 70°C) , the presence of dissolved oxygen initiates degradation through a radical chain reaction, starting with hydrogen abstraction.[10][11][12]
Q5: What are the signs of MOPA degradation in my solution?
A5: Visual signs of degradation can include a change in color from clear/colorless to yellow or brown and the formation of precipitates.[8][13] A change in the solution's pH or the presence of an unusual odor (beyond its typical amine-like smell) may also indicate decomposition. For quantitative assessment, analytical techniques like HPLC, GC, or mass spectrometry are required to detect the loss of the parent compound and the appearance of degradation products.
Troubleshooting Guide
| Problem | Potential Cause Related to Stability | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of MOPA stock or working solutions due to improper storage or handling (e.g., exposure to air, light, or incompatible materials). | Prepare fresh working solutions for each experiment from a properly stored stock. Aliquot stock solutions to minimize freeze-thaw cycles and contamination. Ensure solutions are protected from light and stored under an inert atmosphere if necessary. |
| Shift in pH of the solution over time. | Formation of acidic degradation products, such as carboxylic acids (formate, acetate, propionate), from the decomposition of MOPA.[10][11][12] | If pH stability is critical, buffer the solution appropriately. Monitor the pH of stock solutions regularly. Store solutions at lower temperatures to minimize the rate of decomposition. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. Thermal or oxidative decomposition can lead to various smaller molecules. | Analyze the degradation products using mass spectrometry (LC-MS or GC-MS) to identify them and understand the degradation pathway. Optimize solution parameters (e.g., lower temperature, deoxygenate solvent) to prevent their formation. |
| Discoloration of the MOPA solution (turning yellow/brown). | This is often a sign of oxidation or reaction with incompatible materials (e.g., copper, zinc alloys).[8] | Use high-purity solvents and deoxygenate them before preparing solutions. Store solutions in amber glass or opaque containers protected from light. Ensure all containers and equipment are made of compatible materials like stainless steel, aluminum, or glass.[8] |
Quantitative Data on MOPA Degradation
The following table summarizes data from a study on the thermal decomposition of a 10 ppm MOPA solution under different conditions.[10][11][12]
| Parameter | Condition 1 | Condition 2 |
| Temperature | 280°C | 70°C |
| Dissolved Oxygen (DO) | < 5 ppb | 20 ppb |
| Duration | 1.5 hours | 2 hours |
| MOPA Decomposed | ~ 9 - 15% | ~ 9 - 15% |
| Primary Degradation Products | Formate (110 ppb), Acetate (260 ppb), Propionate (400 ppb) | Acetate (60 ppb), Propionate (1270 ppb) |
| Proposed Initiation | Hydrolysis of the ether bond | Hydrogen abstraction by oxygen |
Experimental Protocols
Protocol: Assessing the Stability of MOPA in an Aqueous Solution
This protocol outlines a general method for evaluating the stability of MOPA under various stress conditions.
1. Materials and Equipment:
-
3-Methoxypropylamine (MOPA), high purity
-
High-purity water (e.g., Type I or HPLC-grade)
-
Buffers (for pH-dependent studies)
-
Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)
-
Inert gas (Nitrogen or Argon)
-
Temperature-controlled incubator or water bath
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, or GC-MS)
-
Volumetric flasks, pipettes, and amber vials
2. Preparation of Stock and Test Solutions:
-
Prepare a concentrated stock solution of MOPA (e.g., 10 mg/mL) in high-purity water.
-
From the stock solution, prepare replicate test solutions at the desired final concentration (e.g., 100 µg/mL) in amber vials.
-
For pH studies, prepare solutions in different buffers (e.g., pH 4, 7, 9).
-
For oxidation studies, prepare one set of solutions with deoxygenated water (sparged with nitrogen) and another with oxygen-saturated water.
3. Incubation and Stress Conditions:
-
Control Sample (T=0): Analyze one set of samples immediately after preparation to establish the initial concentration.
-
Thermal Stress: Incubate sets of vials at various temperatures (e.g., 4°C, 25°C, 40°C, 70°C).
-
Photostability: Expose a set of vials to a controlled light source (e.g., UV lamp or photostability chamber) while keeping a parallel set wrapped in aluminum foil as a dark control.
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw vials from each condition for analysis.
4. Analytical Method:
-
Use a validated stability-indicating analytical method (e.g., HPLC-UV) that can separate MOPA from its potential degradation products.
-
Inject the samples and quantify the peak area of MOPA.
-
Calculate the percentage of MOPA remaining at each time point relative to the T=0 sample.
-
Monitor the chromatograms for the appearance and growth of new peaks, which represent degradation products. If possible, use LC-MS or GC-MS to identify these products.
5. Data Analysis:
-
Plot the percentage of MOPA remaining versus time for each condition.
-
Determine the degradation rate and, if applicable, the half-life of MOPA under each condition.
Visualizations
Caption: Potential degradation pathways for 3-methoxypropylamine (MOPA) in solution.
Caption: Experimental workflow for a MOPA solution stability study.
References
- 1. Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes_Amine Applications_Collection of all amine products [amine.com.cn]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. METHOXYPROPYLAMINE (MOPA) - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
how to improve the solubility of 3-AP-Me for in vitro assays
Welcome to the technical support resource for 3-AP-Me (3-amino-2-methylpropanoic acid methyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for challenges related to dissolving this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often a challenge?
A1: this compound is an organic compound whose structure contains both a basic amino group and a methyl ester, influencing its polarity. Like many small molecules in drug discovery, it can exhibit poor solubility in the aqueous buffers and media used for in vitro experiments.[1][2] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Q2: What is the recommended starting solvent for preparing a this compound stock solution?
A2: The universally recommended starting solvent is Dimethyl Sulfoxide (DMSO).[3][4][5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. A common practice is to prepare a high-concentration stock solution in 100% DMSO, which is then serially diluted into the aqueous assay buffer.[1][6]
Q3: What is "kinetic solubility" and why is it relevant for my experiments?
A3: Kinetic solubility refers to the concentration of a compound that stays in solution under specific, time-limited experimental conditions after being introduced from a concentrated DMSO stock.[1][6] This is different from thermodynamic solubility, which is the true equilibrium concentration. For most high-throughput in vitro assays, you are working under kinetic solubility conditions.[1][6]
Troubleshooting Guide: Improving this compound Solubility
If you are experiencing precipitation or cloudiness when diluting your this compound stock into aqueous media, follow these troubleshooting steps.
| Step | Action | Rationale |
| 1. Optimize Stock Solution | Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.[3] Use gentle vortexing and sonication to ensure the compound is fully dissolved. | Starting with a fully dissolved, high-concentration stock is critical. Sonication uses high-frequency sound waves to break up aggregates and facilitate dissolution.[4] |
| 2. Adjust Buffer pH | Lower the pH of your final aqueous buffer (e.g., to pH 6.0-6.8) before adding the this compound stock solution. | The amino group in this compound is basic. In a more acidic environment, this group becomes protonated (acquires a positive charge), forming a salt that is significantly more soluble in aqueous solutions.[4] |
| 3. Control Dilution Method | Add the DMSO stock solution to the aqueous buffer, not the other way around. Perform this addition slowly or dropwise while vortexing the buffer. Prepare working concentrations by serially diluting the stock. | This method, often called a "crash precipitation" test, helps avoid creating localized areas of high concentration where the compound is more likely to fall out of solution.[7] |
| 4. Use Gentle Heat | Gently warm the final aqueous solution to 37°C. | Increasing the temperature can modestly improve the solubility and dissolution rate of some compounds. This is also often the temperature of cell-based assays. |
| 5. Consider Co-solvents | If solubility issues persist, consider including a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final aqueous medium. | Co-solvents can modify the polarity of the aqueous solution, making it more hospitable to the organic compound and helping to keep it dissolved.[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate Mass: Determine the mass of this compound required to make your desired volume of a 10 mM solution (Molecular Weight of this compound is required for this calculation).
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of 100% pure, sterile-filtered DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes.
-
Apply Sonication (If Needed): If any particulate matter is still visible, place the tube in a water bath sonicator for 10-15 minutes until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Visualizations
Caption: A step-by-step workflow for dissolving this compound and troubleshooting precipitation issues.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility Services | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Storage and Handling of 3-AP-Me
Disclaimer: The information provided in this guide is intended for a general audience of researchers, scientists, and drug development professionals. The compound "3-AP-Me" is not a standard recognized chemical identifier based on initial literature searches. Therefore, this guide addresses the principles of preventing degradation for a hypothetical light- and temperature-sensitive small molecule, referred to as "Compound X," which may be analogous to this compound. Researchers should always consult the specific product documentation and safety data sheets (SDS) for the exact compound in use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Compound X (e.g., this compound)?
A1: To ensure the long-term stability of Compound X, it is recommended to store it under the following conditions:
-
Temperature: -20°C or lower. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light at all times. Store in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Form: Store as a dry powder (lyophilized, if possible) rather than in solution.
Q2: I received Compound X as a solution. How should I store it?
A2: If Compound X is in solution, it is best to aliquot it into smaller, single-use volumes to avoid repeated warming and cooling of the entire stock. Store these aliquots at -80°C and protect them from light. The choice of solvent is critical; consult the product-specific information. If unsure, a solvent in which the compound is highly soluble and that is free of water and peroxides is generally recommended.
Q3: What are the visible signs of Compound X degradation?
A3: Degradation of Compound X may be indicated by:
-
A change in color of the solid powder or solution.
-
The appearance of cloudiness or precipitation in a solution.
-
A noticeable change in the consistency of the powder.
-
Failure to achieve expected experimental results or a decrease in biological activity.
Q4: How can I check the purity of my stored Compound X?
A4: The purity of Compound X can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] A comparison of the analytical profile of the stored sample with that of a freshly prepared or reference standard will indicate the extent of degradation.
Troubleshooting Guide
Issue: My experiments with Compound X have suddenly stopped working or are giving inconsistent results.
-
Question 1: Have you recently started using a new vial or a new batch of Compound X?
-
Answer: If yes, the new batch may have different purity or activity. It is advisable to qualify each new batch upon receipt. If it is a new vial from an old batch that has been stored for a long time, the compound may have degraded.
-
-
Question 2: How has the compound been stored and handled?
-
Answer: Review your storage and handling procedures. Has the compound been exposed to light for extended periods? Has it undergone multiple freeze-thaw cycles? Was the container properly sealed to prevent exposure to air and moisture?[3]
-
-
Question 3: Have you observed any changes in the physical appearance of the compound?
-
Answer: As mentioned in the FAQs, any change in color or solubility can be an indicator of degradation.
-
-
Question 4: Have you performed a recent purity check?
-
Answer: If you suspect degradation, performing an analytical check (e.g., by HPLC) is the most definitive way to confirm it.
-
Data on Compound X Stability
The following table provides example stability data for a hypothetical "Compound X" under various storage conditions. This data is for illustrative purposes only.
| Storage Condition | Duration | Purity (%) | Degradation Products (%) |
| -80°C, Dark, Inert Gas | 12 Months | >99 | <1 |
| -20°C, Dark, Inert Gas | 12 Months | 97 | 3 |
| 4°C, Dark | 1 Month | 92 | 8 |
| Room Temp, Light | 24 Hours | 65 | 35 |
| Room Temp, Dark | 24 Hours | 85 | 15 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Compound X
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound.[2][4]
Objective: To investigate the stability of Compound X under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[5]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[5]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for 48 hours.[5]
-
Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[5]
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC method.[5]
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Analyze the chromatograms for the appearance and growth of degradation peaks.
-
Protocol 2: Stability-Indicating HPLC Method for Compound X
Objective: To develop an HPLC method capable of separating Compound X from its degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength where Compound X has maximum absorbance. A photodiode array (PDA) detector can provide spectral information about the peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for Safe Storage and Handling of Reactive Materials | AIChE [aiche.org]
- 4. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Reducing Background Fluorescence in Imaging
A Note on 3-AP-Me (3-aminophenyl-methyl): Our resources indicate that "this compound" is not a commonly used designation for a fluorescent probe in standard imaging applications. The scientific literature primarily associates similar compounds, such as radiolabeled methyl-aminopyridine derivatives (e.g., [11C]3Me4AP), with Positron Emission Tomography (PET) imaging, which is a distinct technology from fluorescence microscopy.[1][2][3] The following guide provides comprehensive strategies for reducing background fluorescence applicable to a wide range of fluorophores used in imaging research.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and what causes it?
Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target of interest.[4] It can obscure the true signal, making it difficult to acquire high-quality images and interpret data accurately.[5] The primary sources of background fluorescence include:
-
Autofluorescence: The natural fluorescence emitted by biological materials such as cells and tissues.[6][7] Common endogenous fluorophores include collagen, elastin, NADH, flavins, and lipofuscin.[7][8][9] Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[10][11]
-
Non-specific binding: The fluorescent probe or antibodies binding to unintended targets in the sample.[4][12] This can be caused by factors like inappropriate antibody concentrations, insufficient blocking, or electrostatic interactions.[6][13]
-
Reagent and material fluorescence: The fluorescence originating from reagents, culture media (especially those containing phenol (B47542) red or fetal bovine serum), or the imaging vessel itself (e.g., plastic-bottom dishes).[5][7][14]
Q2: How can I determine the source of high background fluorescence in my images?
A systematic approach with proper controls is the most effective way to identify the source of high background.[15] The first step is to include an unstained control sample (i.e., cells or tissue that have not been treated with any fluorescent probe).[6][8][15]
-
If the unstained sample exhibits fluorescence , the primary issue is likely autofluorescence .[15][16]
-
If the unstained sample is dark but the stained sample has high background , the problem is likely due to non-specific binding of the fluorescent probe or issues with other staining reagents.[12][15]
Q3: How do I choose the right fluorophore to minimize background?
Careful selection of fluorophores is crucial for maximizing the signal-to-noise ratio.[7][8]
-
Spectral properties: Choose fluorophores that are spectrally distinct from the known autofluorescence of your sample.[7] Since cellular autofluorescence is often highest in the blue and green regions of the spectrum, using far-red emitting dyes can often reduce background.[6][10]
-
Brightness and photostability: Brighter and more photostable fluorophores can improve the signal against the background.[9]
-
Narrow emission spectra: Fluorophores with narrow emission spectra are less likely to have their signal overlap with autofluorescence or bleed into other detection channels in multiplex imaging.[7][9]
Troubleshooting Guides
Guide 1: High Autofluorescence
High autofluorescence can be a significant challenge, especially when working with tissues rich in endogenous fluorophores or when using aldehyde-based fixatives.
Troubleshooting Steps:
-
Confirm Autofluorescence: Image an unstained control sample using the same imaging parameters as your experimental samples to establish the baseline level of autofluorescence.[8][16]
-
Optimize Fixation:
-
Minimize fixation time with aldehyde-based fixatives like formaldehyde or paraformaldehyde.[10][11]
-
Consider using a non-aldehyde fixative, such as ice-cold methanol (B129727) or ethanol, which tend to induce less autofluorescence.[7][17]
-
-
Chemical Quenching: Treat samples with a chemical agent to reduce autofluorescence.
-
Photobleaching: Intentionally expose the sample to high-intensity light to destroy the autofluorescent molecules before introducing your specific fluorescent probe.[19][20] This can be done using a fluorescence microscope's light source or a dedicated photobleaching device.[19][21]
-
Spectral Separation: If autofluorescence cannot be eliminated, use spectral imaging and linear unmixing to computationally separate the autofluorescence signal from your specific probe's signal.
Guide 2: Non-Specific Staining
Non-specific staining arises from the fluorescent probe or antibodies binding to unintended sites, leading to a general, diffuse background signal.
Troubleshooting Steps:
-
Optimize Probe/Antibody Concentration: High concentrations can lead to increased non-specific binding.[6][22] Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[6][12]
-
Effective Blocking: Blocking non-specific binding sites is critical.[4][13]
-
Thorough Washing: Insufficient washing will leave unbound fluorescent probes in the sample.[12][22] Increase the number and duration of wash steps after probe incubation.[22]
-
Use Appropriate Controls:
Quantitative Data Summary
Table 1: Common Sources of Autofluorescence and Mitigation Strategies
| Source of Autofluorescence | Typical Emission Range | Recommended Mitigation Strategy |
| Collagen & Elastin | 300-450 nm (Blue) | Use far-red fluorophores, Spectral unmixing.[7][10] |
| NADH & Flavins | 350-550 nm (Blue-Green) | Photobleaching, Use far-red fluorophores.[7][16] |
| Lipofuscin | Broad (Green to Red) | Sudan Black B treatment, Commercial quenchers.[10][16] |
| Aldehyde Fixatives | Broad (Blue to Red) | Minimize fixation time, Sodium borohydride treatment, Use non-aldehyde fixatives.[8][10][18] |
| Red Blood Cells (Heme) | Broad | Perfuse tissues with PBS prior to fixation.[7][10][11] |
Table 2: Chemical Treatments for Reducing Autofluorescence
| Reagent | Target Autofluorescence | Typical Concentration | Incubation Time | Notes |
| Sodium Borohydride | Aldehyde-induced | 0.1% in PBS | 10-30 minutes | Prepare fresh. Can have variable effects.[10][18] |
| Sudan Black B | Lipofuscin | 0.1-0.3% in 70% Ethanol | 10-20 minutes | Can introduce a dark precipitate.[10][18] |
| Copper Sulfate & Ammonium Chloride | General | Varies | Varies | Can be effective for some endogenous pigments.[10] |
| Trypan Blue | General | 250 µg/mL | 1 minute | Quick treatment.[7] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is intended for use on cells or tissue sections that have been fixed with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed samples on slides or coverslips
Procedure:
-
After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride will fizz upon dissolution; prepare in a well-ventilated area.[18]
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature. For thicker sections, this incubation may be repeated up to three times.[18]
-
Wash the samples thoroughly three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence or staining protocol.
Protocol 2: General Photobleaching to Reduce Autofluorescence
This protocol can be adapted for various sample types to reduce background from endogenous fluorophores.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or LED array.[19]
-
Sample mounted on a slide.
Procedure:
-
Place the unstained sample on the microscope stage.
-
Expose the sample to continuous, high-intensity illumination from the light source. The duration of photobleaching can range from several minutes to hours, depending on the sample and the intensity of the light source.[18][19]
-
Monitor the reduction in autofluorescence periodically by briefly switching to imaging mode.
-
Once the background fluorescence has been significantly reduced, proceed with your standard staining protocol. Be aware that excessive photobleaching can potentially damage the sample or affect antigenicity.[19][20]
Visualizations
Caption: A generalized workflow for a typical immunofluorescence experiment.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. microscopyfocus.com [microscopyfocus.com]
- 6. biotium.com [biotium.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. docs.research.missouri.edu [docs.research.missouri.edu]
- 19. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sinobiological.com [sinobiological.com]
- 23. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting 3-Aminopyridine Experiments
Welcome to the technical support center for experiments involving 3-Aminopyridine (3-AP) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during synthesis, purification, and biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available 3-Aminopyridine, and what are the common impurities?
A1: Commercially available 3-Aminopyridine typically has a purity of 98% or higher. Common impurities can include unreacted starting materials from synthesis, such as nicotinamide (B372718), and byproducts like 2-aminopyridine (B139424) and 4-aminopyridine. Residual solvents from purification may also be present. It is crucial to verify the purity of the starting material by techniques like HPLC or NMR before use.
Q2: How should 3-Aminopyridine be properly stored to ensure its stability?
A2: 3-Aminopyridine is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[1] Instability and degradation can occur upon exposure to strong oxidizing agents and acids. For long-term storage, refrigeration at 4°C is recommended. Studies have shown that aminopyridine derivatives in oral capsule formulations are stable for at least 6 months under these conditions.
Q3: My 3-Aminopyridine solution has developed a yellow or brownish tint. What does this indicate?
A3: The development of a colored tint in a 3-Aminopyridine solution can be an indication of oxidation or degradation. This is more likely to occur if the solution is exposed to light, air, or impurities over time. It is recommended to use freshly prepared solutions for experiments whenever possible. If a colored solution must be used, its purity should be assessed by HPLC to ensure the degradation products do not interfere with the experiment.
Q4: What is the primary mechanism of action of 3-Aminopyridine in biological systems?
A4: The primary mechanism of action for 3-Aminopyridine is the blockade of voltage-gated potassium (K+) channels.[2][3] By blocking these channels, 3-AP prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions into the presynaptic terminal. This enhances the release of neurotransmitters, which is the basis for its therapeutic effects in certain neurological conditions.[2][3]
Q5: What does the "-Me" in "3-AP-Me" likely signify?
A5: The "-Me" suffix in "this compound" is not a standard chemical nomenclature but likely indicates a methylated derivative of 3-Aminopyridine. This could refer to compounds such as 3-(Methylamino)pyridine or 3-Amino-N-methylpyridine, where a methyl group is attached to the amino group or the pyridine (B92270) ring. When encountering this term, it is essential to verify the exact chemical structure from the source to ensure the correct experimental procedures are followed.
Troubleshooting Guides
Issue 1: Inconsistent Yields in 3-Aminopyridine Synthesis
Low or variable yields in the synthesis of 3-Aminopyridine, often prepared via the Hofmann rearrangement of nicotinamide, can be a significant issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (nicotinamide). - Optimize Reaction Time and Temperature: The Hofmann rearrangement is temperature-sensitive. Ensure the reaction is maintained at the optimal temperature (typically around 70°C) for a sufficient duration.[4] |
| Side Reactions | - Control Stoichiometry: Precisely control the molar ratios of reactants, particularly the sodium hypobromite (B1234621). Excess halogen can lead to the formation of halogenated byproducts. - Maintain pH: The reaction is typically carried out under basic conditions. Ensure the pH is maintained within the optimal range to minimize side reactions. |
| Product Loss During Workup | - Efficient Extraction: 3-Aminopyridine is water-soluble. Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to maximize recovery from the aqueous phase.[1] - Minimize Volatility Losses: 3-Aminopyridine can be volatile. Use caution during solvent removal steps (e.g., rotary evaporation) to avoid product loss. |
Issue 2: Difficulty in Purifying 3-Aminopyridine
Achieving high purity of 3-Aminopyridine can be challenging due to its physical properties and the presence of closely related impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities in Chromatography | - Optimize Chromatographic Conditions: For column chromatography, experiment with different solvent systems and stationary phases. A polar stationary phase like silica (B1680970) gel with a gradient elution of a polar solvent in a non-polar solvent is a good starting point. - Utilize Alternative HPLC Methods: For analytical and preparative HPLC, consider mixed-mode chromatography or hydrophilic interaction liquid chromatography (HILIC) which can provide better separation of polar compounds like aminopyridines.[5][6] |
| Hygroscopic Nature of the Product | - Handle in a Dry Environment: Handle the purified product in a glove box or under an inert atmosphere to prevent moisture absorption.[1] - Dry Thoroughly: Ensure the final product is thoroughly dried under vacuum to remove any residual water. |
| Thermal Instability | - Avoid High Temperatures: During purification steps that involve heating, such as distillation or recrystallization, use the lowest effective temperature to prevent degradation. |
Issue 3: Inconsistent Results in Biological Assays
Variability in the results of biological assays involving 3-Aminopyridine can stem from several factors related to the compound's handling and the experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Compound Concentration | - Verify Stock Solution Concentration: Use a calibrated analytical balance for weighing the compound and high-purity solvents for dissolution. Confirm the concentration of stock solutions using UV-Vis spectroscopy if a known extinction coefficient is available. - Assess Compound Stability in Assay Buffer: 3-Aminopyridine's stability can be pH-dependent. Assess its stability in your specific assay buffer over the time course of the experiment. |
| Cellular Health and Density | - Monitor Cell Viability: Ensure that the cells used in the assay are healthy and within a consistent passage number. - Optimize Seeding Density: Cell density can influence the response to treatment. Perform optimization experiments to determine the optimal cell seeding density for your assay. |
| Interference from Solvents | - Use Low Concentrations of Solvents: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the assay is low (typically <0.5%) and that a vehicle control is included. |
Quantitative Data Summary
Table 1: HPLC Conditions for 3-Aminopyridine Impurity Profiling [7]
| Parameter | Condition 1 | Condition 2 |
| Column | C18 Reverse Phase | HILIC |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Acetonitrile/Ammonium Acetate Buffer |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 254 nm |
| LOD for 2-AP | ~0.05 µg/mL | ~0.02 µg/mL |
| LOD for 4-AP | ~0.05 µg/mL | ~0.02 µg/mL |
Table 2: Impact of Reaction Conditions on 3-Aminopyridine Synthesis Yield
| Parameter Varied | Condition | Observed Yield (%) | Purity (%) |
| Temperature | 60°C | 65-75 | 95 |
| 70°C | 80-90 | 98 | |
| 80°C | 70-80 | 93 (increased byproducts) | |
| Reaction Time | 1 hour | 70-80 | 97 |
| 2 hours | 85-95 | 98 | |
| 4 hours | 80-90 | 96 (potential degradation) |
Note: These are representative data ranges and may vary based on specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement
This protocol describes a general procedure for the synthesis of 3-Aminopyridine from nicotinamide.
Materials:
-
Nicotinamide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl)
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5°C) aqueous solution of sodium hydroxide.
-
Add nicotinamide to the sodium hypobromite solution while maintaining the temperature below 10°C.
-
Slowly warm the reaction mixture to room temperature and then heat to approximately 70°C until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: HPLC Analysis of 3-Aminopyridine Purity[7]
This protocol provides a general method for determining the purity of a 3-Aminopyridine sample.
Materials:
-
3-Aminopyridine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of the 3-Aminopyridine sample in the mobile phase.
-
Prepare the mobile phase: a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.
-
Set up the HPLC system with a C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject a known volume of the sample solution.
-
Monitor the elution profile using a UV detector at 260 nm.
-
Calculate the purity of the sample by integrating the peak areas. The purity is the ratio of the main peak area to the total area of all peaks.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. helixchrom.com [helixchrom.com]
- 6. 3-Aminopyridine | SIELC Technologies [sielc.com]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Technical Support Center: Optimizing Investigational Compound Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of investigational compounds, with a focus on inducing a desired cellular response, such as apoptosis, while maintaining experimental integrity.
Troubleshooting Guides
Issue: High Variability in Cell Viability Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups of wells. Perform a cell count before and after seeding to verify consistency. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity. |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try dissolving the compound in a different solvent or lowering the final concentration. Ensure the solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% for DMSO). |
| Inconsistent Incubation Times | Standardize the incubation time for both compound treatment and the viability assay reagent (e.g., MTT, MTS). Use a timer to ensure consistency across all plates. |
| Contamination | Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[1] Use aseptic techniques and periodically test for mycoplasma. |
Issue: Low or No Cellular Response to the Investigational Compound
| Possible Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective range.[2] |
| Compound Instability | Prepare fresh dilutions of the compound for each experiment. Protect the compound from light and store it at the recommended temperature. |
| Incorrect Assay for Endpoint | Ensure the chosen viability assay is appropriate for the expected cellular outcome. For example, if the compound is expected to induce apoptosis, an assay that measures caspase activity might be more sensitive than a metabolic assay like MTT. |
| Cell Line Resistance | The chosen cell line may be resistant to the compound's mechanism of action. Consider using a different cell line or a combination treatment approach. |
| Insufficient Treatment Duration | The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for a new investigational compound?
A1: For a new compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting range for in vitro studies is from low nanomolar (nM) to high micromolar (µM). A logarithmic serial dilution is often used to cover a wide range of concentrations efficiently. For example, you could start with a high concentration of 100 µM and perform 1:10 serial dilutions down to the pM range.
Q2: How do I determine the IC50 or EC50 of my compound?
A2: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined by performing a dose-response experiment. You would treat your cells with a range of compound concentrations and then measure the biological response (e.g., cell viability). The data is then plotted with the compound concentration on the x-axis (usually in a logarithmic scale) and the response on the y-axis. A sigmoidal curve is fitted to the data, and the IC50/EC50 value is the concentration at which a 50% response is observed.
Q3: My compound is not soluble in aqueous solutions. How should I prepare it for cell-based assays?
A3: Many organic compounds have poor solubility in water. The recommended approach is to dissolve the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be diluted in the cell culture medium to the final working concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (cells treated with the same final concentration of the solvent) in your experiments.
Q4: Can the investigational compound interfere with the cell viability assay itself?
A4: Yes, some compounds can interfere with the chemistry of viability assays. For example, compounds that have reducing properties can directly reduce tetrazolium salts (like MTT or MTS), leading to a false-positive signal for cell viability. To test for this, you should run a control experiment in a cell-free system (i.e., culture medium with the compound and the assay reagent but without cells) to see if the compound directly reacts with the assay reagent.
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
Investigational compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the investigational compound in complete culture medium at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells for untreated controls (medium only) and vehicle controls (medium with the highest concentration of solvent used).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the treatment period, add 20 µL of the MTS reagent directly to each well.[4][5]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your specific cell line and experimental conditions.
-
After incubation, measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for 3'-Me-ATP on Hep2 and SiHa Cells
| Cell Line | IC50 of 2'-Me-ATP | IC50 of 3'-Me-ATP |
| Hep2 | 3mM | 2mM |
| SiHa | 3mM | 2mM |
Data extracted from a study on the induction of apoptosis by ATP analogs.[6]
Signaling Pathways and Workflows
Diagram 1: Proposed Intrinsic Apoptosis Pathway Induced by 3'-Me-ATP
Caption: Intrinsic apoptosis pathway activated by 3'-Me-ATP.
Diagram 2: Experimental Workflow for Optimizing Compound Concentration
Caption: Workflow for determining the optimal compound concentration.
References
- 1. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-N-methylbenzamide (3-AP-Me)
Disclaimer: The compound "3-AP-Me" is not a standard chemical abbreviation. This guide has been developed based on the interpretation of "this compound" as 3-Amino-N-methylbenzamide (CAS 25900-61-2), a plausible candidate in a drug development context. The provided information should be adapted and optimized for your specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Amino-N-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-Amino-N-methylbenzamide?
A1: The primary purification techniques for 3-Amino-N-methylbenzamide are recrystallization and column chromatography. For higher purity requirements, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can be employed.
Q2: What are the main challenges in purifying 3-Amino-N-methylbenzamide?
A2: The main challenges arise from its chemical structure, which includes a basic amino group and a polar amide group. These features can lead to:
-
Strong interaction with acidic silica (B1680970) gel in column chromatography, causing poor separation and tailing.
-
Difficulties in crystallization, such as the product "oiling out".
-
Potential for oxidation of the aromatic amine group.
-
The presence of closely related impurities from the synthesis, such as starting materials or isomers.
Q3: What are the likely impurities in a crude sample of 3-Amino-N-methylbenzamide?
A3: Common impurities may include:
-
Unreacted starting materials, such as 3-nitro-N-methylbenzamide if the synthesis involves reduction of a nitro group.
-
Byproducts of the reaction.
-
Residual solvents from the synthesis and workup.
-
Isomers (e.g., 2-Amino-N-methylbenzamide or 4-Amino-N-methylbenzamide) if the starting material was a mixture.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | - Use a solvent with a lower boiling point.- Use a larger volume of solvent.- Lower the cooling temperature slowly.- Add a co-solvent to decrease the solubility of the compound. |
| Low recovery of purified product | Too much solvent was used. The product is significantly soluble in the solvent even at low temperatures. Premature filtration. | - Reduce the initial volume of solvent.- Ensure the solution is fully cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The chosen solvent does not effectively discriminate between the product and the impurity. The cooling was too rapid, trapping impurities. | - Try a different recrystallization solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound streaks or does not elute from a silica gel column | The basic amino group is interacting strongly with the acidic silica gel. The mobile phase is not polar enough. | - Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase.- Use a deactivated (neutral) silica gel or an alternative stationary phase like alumina (B75360) or an amine-functionalized silica gel.- Gradually increase the polarity of the mobile phase. |
| Poor separation of the product from impurities | The polarity of the mobile phase is too high, causing co-elution. The chosen solvent system is not optimal for separating the specific compounds. | - Start with a less polar mobile phase and gradually increase the polarity (gradient elution).- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test different solvent mixtures (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol). |
Experimental Protocols
General Purification Workflow
A general workflow for the synthesis and purification of 3-Amino-N-methylbenzamide often involves the reduction of a nitro-precursor followed by purification.
Detailed Protocol: Purification by Column Chromatography followed by Recrystallization
This protocol is a representative method based on procedures for similar aminobenzamides. Optimization will be necessary.
1. Column Chromatography (Silica Gel)
-
Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude 3-Amino-N-methylbenzamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
-
Elution:
-
Load the sample onto the column.
-
Begin elution with a mobile phase of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Gradually increase the polarity of the mobile phase (e.g., to 1:1 hexane:ethyl acetate) to elute the product. The ideal solvent system should be determined by prior TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
2. Recrystallization
-
Dissolution:
-
Transfer the solid obtained from column chromatography to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture) to dissolve the solid completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals.
-
Data Presentation
| Purification Technique | Purity Achievable | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Moderate to High | Good to Excellent | Scalable, cost-effective. | Can be ineffective for impurities with similar solubility; risk of "oiling out". |
| Column Chromatography | High | Good | Versatile, can separate compounds with similar polarities. | Can be time-consuming and require large solvent volumes; potential for product degradation on acidic silica. |
| Reverse-Phase HPLC | Very High | Fair to Good | Excellent for high-purity isolation and analytical assessment. | Not easily scalable for large quantities; requires specialized equipment. |
Logical Troubleshooting Flowchart
This diagram outlines a logical approach to troubleshooting common purification issues.
Technical Support Center: Overcoming Resistance to 3-AP (Triapine) in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-AP (Triapine)?
3-AP is a potent inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. 3-AP specifically targets the RRM2 subunit of RNR. By inhibiting RNR, 3-AP depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to an arrest of DNA synthesis and induction of apoptosis, particularly in rapidly proliferating cancer cells.[1]
Q2: My cell line, initially sensitive to 3-AP, is now showing resistance. What are the likely mechanisms?
Acquired resistance to 3-AP can arise from several molecular alterations. The most common mechanisms include:
-
Upregulation of the drug target: Increased expression of the RNR subunits, particularly RRM1 and RRM2, is a well-documented mechanism of resistance.[2][3][4] This increased expression can be due to gene amplification.
-
Alterations in DNA damage response and repair pathways: Cancer cells can enhance their DNA repair capabilities to counteract the effects of 3-AP. This can involve the modulation of homologous recombination (HR) repair pathways. For instance, alterations in proteins like CtIP and BRCA1 have been implicated in modulating sensitivity to 3-AP.[5]
-
Activation of pro-survival signaling pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, can confer resistance to 3-AP.[6][7]
Q3: How can I confirm if my cell line has developed resistance to 3-AP?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of 3-AP in your putatively resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically several-fold) in the IC50 value is a clear indicator of acquired resistance.[8][9] This is typically done using a cell viability assay, such as the MTT or CCK-8 assay.[10][11]
Q4: What are some initial troubleshooting steps if I observe decreased sensitivity to 3-AP?
-
Verify Drug Integrity: Ensure that your 3-AP stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Authentication: Confirm the identity of your cell line to rule out contamination or misidentification.
-
Consistent Culture Conditions: Maintain consistent cell culture conditions, including media, serum, and passage number, as these can influence drug sensitivity.
-
Perform a Dose-Response Curve: Generate a full dose-response curve to accurately determine the IC50 and confirm a shift in sensitivity compared to the parental line.
Troubleshooting Guides
Problem: Increased IC50 Value and Reduced Apoptosis in 3-AP-Treated Cells
This is a classic sign of acquired resistance. The following guide will help you investigate the potential mechanisms.
Hypothesis 1: Upregulation of Ribonucleotide Reductase (RNR) Subunits
-
Rationale: Overexpression of the target protein is a common mechanism of drug resistance. Increased levels of RRM1 or RRM2 can titrate out the inhibitory effect of 3-AP.
-
Experimental Steps:
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of RRM1 and RRM2 in both sensitive and resistant cell lines.
-
Western Blotting: Quantify the protein levels of RRM1 and RRM2 in both cell lines.
-
-
Expected Outcome: Resistant cell lines will show significantly higher mRNA and protein levels of RRM1 and/or RRM2 compared to sensitive cells.
Hypothesis 2: Alterations in DNA Repair Pathways
-
Rationale: 3-AP's inhibition of RNR leads to replication stress and DNA damage. Enhanced DNA repair can mitigate these effects.
-
Experimental Steps:
-
γH2AX Foci Assay: γH2AX is a marker of DNA double-strand breaks. Treat both sensitive and resistant cells with 3-AP and assess the formation and resolution of γH2AX foci over time using immunofluorescence microscopy.[12]
-
Western Blot for DNA Repair Proteins: Analyze the expression and phosphorylation status of key proteins in the homologous recombination pathway, such as CtIP, BRCA1, and RAD51.[5]
-
-
Expected Outcome: Resistant cells may show a more rapid resolution of γH2AX foci after 3-AP treatment, indicating more efficient DNA repair. Expression or phosphorylation of key DNA repair proteins may be altered.
Hypothesis 3: Activation of Pro-Survival Signaling Pathways
-
Rationale: Constitutive activation of pathways like PI3K/Akt can promote cell survival and override the apoptotic signals induced by 3-AP.
-
Experimental Steps:
-
Western Blotting for Phosphorylated Proteins: Assess the phosphorylation status of key signaling molecules such as Akt (at Ser473), mTOR, and ERK1/2 in both sensitive and resistant cells, with and without 3-AP treatment.
-
-
Expected Outcome: Resistant cells may exhibit higher basal levels of phosphorylated (active) Akt, mTOR, or ERK1/2, and this activation may be maintained even in the presence of 3-AP.
Data Presentation
Table 1: Hypothetical Quantitative Data Comparing 3-AP Sensitive and Resistant Cell Lines
| Parameter | Sensitive Cell Line (e.g., A2780) | Resistant Cell Line (e.g., A2780/AP) | Fold Change | Reference Assay |
| 3-AP IC50 | 0.5 µM | 15 µM | 30-fold increase | Cell Viability Assay (MTT/CCK-8) |
| RRM1 mRNA Expression | 1.0 (relative units) | 8.5 (relative units) | 8.5-fold increase | qPCR |
| RRM2 Protein Expression | 1.0 (relative units) | 12.0 (relative units) | 12.0-fold increase | Western Blot |
| γH2AX Foci (24h post-treatment) | 85% positive cells | 25% positive cells | 3.4-fold decrease | Immunofluorescence |
| p-Akt (Ser473) Levels (basal) | 1.0 (relative units) | 5.0 (relative units) | 5.0-fold increase | Western Blot |
Experimental Protocols
Protocol for Generating 3-AP-Resistant Cell Lines
This protocol describes a method for developing acquired resistance to 3-AP in a cancer cell line through continuous exposure to escalating drug concentrations.[8][9][10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
3-AP (Triapine)
-
DMSO (for stock solution)
-
Cell counting solution (e.g., trypan blue)
-
Sterile culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of 3-AP for the parental cell line.
-
Initial Exposure: Begin by continuously exposing the parental cells to 3-AP at a concentration equal to the IC10 or IC20.
-
Monitor Cell Growth: Monitor the cells daily. Initially, a significant portion of the cells will die. Allow the surviving cells to repopulate the flask to approximately 80% confluency.
-
Dose Escalation: Once the cells are growing steadily at the current concentration, increase the concentration of 3-AP by a factor of 1.5 to 2.
-
Repeat and Select: Repeat steps 3 and 4 for several months. With each dose escalation, a more resistant population of cells will be selected.
-
Characterize Resistant Population: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population to monitor the development of resistance.
-
Establish a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells in the presence of the final 3-AP concentration for several passages to ensure stability.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.
Protocol for Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after drug treatment and is a sensitive measure of cytotoxicity.[12]
Materials:
-
Sensitive and resistant cell lines
-
Complete cell culture medium
-
3-AP (Triapine)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a low, known number of cells (e.g., 200-1000 cells/well) into 6-well plates. Allow cells to attach for at least 6 hours.
-
Drug Treatment: Treat the cells with a range of 3-AP concentrations for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as >50 cells).
-
Calculate Surviving Fraction: Surviving Fraction = (Number of colonies in treated well / Number of cells seeded) / (Number of colonies in control well / Number of cells seeded).
Visualizations
Caption: Mechanism of action of 3-AP (Triapine) as an RNR inhibitor.
Caption: Overview of key resistance mechanisms to 3-AP (Triapine).
Caption: Workflow for generating 3-AP resistant cell lines in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Ribonucleotide reductase regulatory subunit M2 drives glioblastoma TMZ resistance through modulation of dNTP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribonucleotide reductase regulatory subunit M2 drives glioblastoma TMZ resistance through modulation of dNTP production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triapine Disrupts CtIP-mediated Homologous Recombination Repair and Sensitizes Ovarian Cancer Cells to PARP and Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Unveiling Protein Dynamics: A Comparative Guide to 3-AP-Me and Other Environment-Sensitive Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise interrogation of protein conformational changes and interactions is paramount. Environment-sensitive fluorescent probes, which exhibit changes in their fluorescence properties in response to their local molecular environment, are invaluable tools in this pursuit. This guide provides a comprehensive comparison of a 4-aminophthalimide-based probe, herein referred to as 4-AP, a representative of the class of molecules that "3-AP-Me" likely belongs to, with other widely used commercially available environment-sensitive probes: Nile Red, Laurdan, and Coumarin derivatives.
This comparison focuses on the application of these probes for labeling proteins and sensing changes in their local environment, a critical aspect of studying protein function, folding, and interaction with other biomolecules.
Quantitative Comparison of Probe Performance
The selection of an appropriate fluorescent probe hinges on its photophysical properties and its sensitivity to the environment. The following table summarizes key quantitative data for 4-AP, Nile Red, Laurdan, and a representative Coumarin dye.
| Property | 4-Aminophthalimide (4-AP) Amino Acid[1][2] | Nile Red[3][4][5][6] | Laurdan[7][8] | Coumarin Derivatives (e.g., 7-Amino-4-methylcoumarin)[9][10][11] |
| Excitation Max (nm) | ~380 (in nonpolar) to ~410 (in polar) | ~515 (in neutral lipids) to ~554 (in polar lipids) | ~340-360 | ~350 |
| Emission Max (nm) | ~480 (in nonpolar) to ~580 (in polar) | ~585 (in neutral lipids) to ~638 (in polar lipids) | ~440 (in ordered membrane) to ~490 (in disordered membrane) | ~440-460 |
| Quantum Yield | High in nonpolar, low in polar environments | High in lipid-rich, minimal in aqueous environments | Sensitive to membrane phase | Generally moderate, can be environmentally sensitive |
| Solvatochromic Shift | Large red shift with increasing solvent polarity | Large red shift with increasing solvent polarity | Emission spectrum shifts in response to membrane fluidity | Varies with derivative, some show environmental sensitivity |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~10,000 - 20,000 | >40,000 | ~20,000 | ~15,000 - 25,000 |
| Fluorescence Lifetime | Environment-dependent | Environment-dependent | Sensitive to membrane phase | Varies with derivative |
| Reactive Forms for Labeling | Incorporated as a non-natural amino acid | Non-covalent binding; derivatives for covalent labeling exist | Non-covalent membrane probe | NHS esters, maleimides for covalent labeling |
Experimental Protocols: Labeling Proteins with Environment-Sensitive Probes
The methodology for labeling proteins varies depending on the probe's reactive chemistry. Below are generalized protocols for the probes discussed.
1. 4-Aminophthalimide (4-AP) Amino Acid Incorporation:
-
Principle: Site-specific incorporation of the 4-AP functionalized amino acid into the protein of interest using non-natural amino acid mutagenesis.
-
Methodology:
-
Design a plasmid encoding the target protein with an amber stop codon (TAG) at the desired labeling site.
-
Co-transform host cells (e.g., E. coli) with the target plasmid and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the 4-AP amino acid.
-
Culture the cells in media supplemented with the 4-AP amino acid.
-
Induce protein expression. The orthogonal system will incorporate the 4-AP amino acid at the TAG codon.
-
Purify the labeled protein using standard chromatography techniques.
-
2. Nile Red Staining (Non-covalent):
-
Principle: Nile Red is a hydrophobic dye that exhibits strong fluorescence in nonpolar environments. It can be used to stain hydrophobic regions of proteins, particularly in SDS-PAGE gels.[4]
-
Methodology for SDS-PAGE:
-
After electrophoresis, soak the polyacrylamide gel in an isopropanol (B130326) solution to remove SDS.
-
Incubate the gel in a staining solution containing Nile Red in a glycerol/water mixture.
-
Destain the gel in a glycerol/water solution to reduce background fluorescence.
-
Visualize the protein bands under UV or blue-light excitation.
-
3. Laurdan Labeling of Membranes:
-
Principle: Laurdan partitions into cellular membranes and its fluorescence emission spectrum is sensitive to the lipid packing and water content of the membrane, allowing for the visualization of lipid rafts and membrane fluidity.[7][8]
-
Methodology for Live Cell Imaging:
-
Prepare a stock solution of Laurdan in an organic solvent (e.g., DMSO).
-
Dilute the Laurdan stock solution in cell culture medium to the final working concentration.
-
Incubate live cells with the Laurdan-containing medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with fresh medium to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate excitation and dual-emission collection filters (e.g., 440 nm and 490 nm).
-
4. Coumarin Derivative Covalent Labeling:
-
Principle: Coumarin derivatives are available with various reactive groups (e.g., N-hydroxysuccinimide (NHS) esters, maleimides) for covalent attachment to proteins.[12]
-
Methodology for NHS Ester Labeling:
-
Dissolve the protein to be labeled in an amine-free buffer at a slightly alkaline pH (e.g., pH 8.0-8.5).
-
Prepare a fresh stock solution of the Coumarin-NHS ester in an anhydrous solvent like DMSO.
-
Add the dye solution to the protein solution at a specific molar ratio (e.g., 10-20 fold molar excess of dye).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Remove the unreacted dye by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizing Biological Processes
Environment-sensitive probes are powerful tools for dissecting complex biological signaling pathways. For instance, they can be used to monitor the conformational changes in receptor tyrosine kinases (RTKs) upon ligand binding, a critical step in many cellular signaling cascades.
Caption: Ligand binding induces dimerization and conformational change in a Receptor Tyrosine Kinase (RTK).
A 4-AP amino acid incorporated near the dimerization interface of an RTK could report on this conformational change through a shift in its fluorescence emission, providing real-time insights into receptor activation.
The following diagram illustrates a typical experimental workflow for using an environment-sensitive probe to study protein conformational changes.
Caption: Workflow for studying protein conformational changes with a solvatochromic probe.
References
- 1. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the hydrophobic probe Nile red for the fluorescent staining of protein bands in sodium dodecyl sulfate-polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive Spectroscopic Detection of Large and Denatured Protein Aggregates in Solution by Use of the Fluorescent Dye Nile Red - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nile red - Wikipedia [en.wikipedia.org]
- 7. Laurdan - Wikipedia [en.wikipedia.org]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin Triazabutadienes for Fluorescent Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 3-AP-Me (Triapine)
For researchers and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity and off-target effects of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP-Me), also known as Triapine (B1662405), a potent ribonucleotide reductase (RR) inhibitor. Its performance is compared with other RR inhibitors, namely hydroxyurea (B1673989) and gemcitabine (B846), supported by experimental data and detailed methodologies.
On-Target Effect: Ribonucleotide Reductase Inhibition
This compound's primary mechanism of action is the inhibition of the M2 subunit of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides required for DNA replication and repair.[1][2] By chelating iron, this compound quenches the essential tyrosyl free radical in the M2 subunit, thereby halting DNA synthesis.[1][3] This targeted action makes it a subject of interest in cancer therapy.
Off-Target Effects and Cross-Reactivity Profile
The term "cross-reactivity" in the context of small molecules often refers to off-target effects, where the compound interacts with proteins other than its intended target. For this compound, the most clinically significant off-target effect is the induction of methemoglobinemia.
Methemoglobinemia
This compound is a strong iron chelator, and this property extends to the iron within hemoglobin.[1] This interaction leads to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), resulting in the formation of methemoglobin (metHb), which is incapable of binding and transporting oxygen.[4] This can lead to hypoxia, a dose-limiting toxicity observed in clinical trials.[5]
Other Off-Target Effects
Recent studies have revealed other off-target activities of this compound that may contribute to its overall biological effect:
-
Immunogenic Cell Death (ICD): this compound has been shown to induce hallmarks of ICD, including the exposure of calreticulin, release of ATP, and translocation of HMGB1. This suggests that this compound can stimulate an anti-tumor immune response.[6]
-
ER Stress and NFκB Signaling: this compound can induce endoplasmic reticulum (ER) stress, leading to the upregulation of FAS via NFκB signaling. This sensitizes cancer cells to apoptosis.[6]
Comparison with Alternative Ribonucleotide Reductase Inhibitors
Hydroxyurea and gemcitabine are two other well-known inhibitors of ribonucleotide reductase, and they provide a valuable benchmark for comparing the off-target profile of this compound.
| Feature | This compound (Triapine) | Hydroxyurea | Gemcitabine |
| Primary Target | Ribonucleotide Reductase (M2 Subunit) | Ribonucleotide Reductase (M2 Subunit) | Ribonucleotide Reductase (M1 Subunit) & DNA Polymerase |
| Potency (vs. RR) | High (100-1000 fold more potent than hydroxyurea)[2][7] | Low to Moderate[2] | Indirect inhibitor, active as a nucleoside analog |
| Methemoglobinemia | Yes, a significant dose-limiting toxicity[4][5] | Yes, but typically at high or toxic doses[8][9] | Not a reported side effect |
| Other Key Off-Target Effects | Immunogenic cell death, ER stress, NFκB activation[6] | Myelosuppression is the primary toxicity[8] | Myelosuppression, flu-like symptoms, rash[10] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound and its alternatives.
Ribonucleotide Reductase (RR) Activity Assay
Objective: To measure the direct inhibitory effect of a compound on RR enzyme activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified R1 and R2 subunits of RR, a ribonucleotide substrate (e.g., [³H]CDP), ATP (as an allosteric effector), a reducing system (e.g., thioredoxin and thioredoxin reductase), and NADPH.[11]
-
Compound Incubation: Add varying concentrations of the test compound (this compound, hydroxyurea) or vehicle control to the reaction mixture and incubate.
-
Reaction Initiation and Termination: Start the reaction by adding the substrate. After a defined incubation period at 37°C, quench the reaction by boiling.[11]
-
Analysis: Separate the resulting deoxyribonucleotide product from the ribonucleotide substrate using an appropriate method (e.g., thin-layer chromatography or HPLC).
-
Quantification: Quantify the amount of radiolabeled deoxyribonucleotide to determine the rate of the enzymatic reaction and calculate the IC₅₀ value for the inhibitor.[12]
Methemoglobin Induction Assay (In Vitro)
Objective: To quantify the formation of methemoglobin in red blood cells upon exposure to a compound.
Methodology:
-
Blood Sample Preparation: Obtain fresh whole blood and wash the red blood cells (RBCs) with a buffered saline solution.
-
Compound Treatment: Incubate the washed RBCs with various concentrations of the test compound (e.g., this compound) or a vehicle control at 37°C.[4]
-
Sample Lysis: At different time points, lyse a sample of the RBCs with a hypotonic solution to release the hemoglobin.
-
Spectrophotometric Analysis: Measure the absorbance of the lysate at specific wavelengths (e.g., 630 nm for methemoglobin and 540 nm for total hemoglobin) using a spectrophotometer or a CO-oximeter.[13][14]
-
Calculation: Calculate the percentage of methemoglobin relative to the total hemoglobin concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if a compound directly binds to its intended target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified duration.[15]
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures in a PCR plate.[15]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., RR M2 subunit) remaining in the soluble fraction at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[15]
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: On-target action of this compound and alternatives on the Ribonucleotide Reductase pathway.
Caption: Mechanism of this compound-induced methemoglobinemia.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Triapine - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanistic Studies of Semicarbazone Triapine Targeting Human Ribonucleotide Reductase in Vitro and in Mammalian Cells: TYROSYL RADICAL QUENCHING NOT INVOLVING REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methemoglobin formation by triapine, di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and other anticancer thiosemicarbazones: identification of novel thiosemicarbazones and therapeutics that prevent this effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer thiosemicarbazone triapine exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, TRIAPINE®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical methemoglobinemia secondary to administration of hydroxyurea at therapeutic doses in a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical methemoglobinemia secondary to administration of hydroxyurea at therapeutic doses in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of prolonged infusion of triapine in combination with fixed dose rate gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 3-AP-Me and Similar Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AP-Me, also known as 3-AMP) and its parent compound, 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP or Triapine). Both compounds belong to the class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which are potent inhibitors of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis and repair. This analysis summarizes their performance based on available experimental data and outlines detailed protocols for their evaluation.
Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary mechanism of action for both 3-AP and this compound is the inhibition of ribonucleotide reductase.[1][2][3][4] This enzyme catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair. By inhibiting RR, these compounds effectively halt cell proliferation, particularly in rapidly dividing cancer cells.
Their inhibitory activity is intrinsically linked to their ability to chelate iron.[2][3][4] The R2 subunit of mammalian RR contains a non-heme iron center that is essential for its catalytic activity. 3-AP and its analogs act as strong iron chelators, binding to this iron and preventing the enzyme from functioning. This chelation can also lead to the generation of reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.
Quantitative Performance Data
| Compound | Optimal Dose (mg/kg/day) | Treatment Schedule | Median Survival Time (days) | % Increase in Lifespan (ILS) | Long-term Survivors (60 days) | Reference |
| 3-AP (Triapine) | 40 | Daily for 6 days | 24.6 | 146 | 40% | [5] |
| This compound (3-AMP) | 10 | Daily for 6 days | 25.5 | 155 | 40% | [5] |
| Untreated Control | - | - | 10.0 | - | 0% | [5] |
Table 1: Comparative Antitumor Activity of 3-AP and this compound against L1210 Leukemia in Mice.[5]
This in vivo data suggests that this compound (3-AMP) may be more potent than 3-AP, achieving a similar therapeutic outcome at a significantly lower dose.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of 3-AP, this compound, and similar compounds on cancer cell lines.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Ribonucleotide Reductase Inhibition Assay ([3H]CDP Reduction Assay)
This protocol measures the direct inhibitory effect of the compounds on RR activity.
Materials:
-
Purified recombinant human RR subunits (R1 and R2)
-
[3H]Cytidine 5'-diphosphate ([3H]CDP)
-
ATP (as an allosteric effector)
-
Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (as a reducing agent)
-
Reaction buffer (e.g., HEPES buffer, pH 7.6, containing MgCl2 and EDTA)
-
Test compounds (3-AP, this compound, etc.)
-
Perchloric acid
-
KOH
-
Scintillation counter and vials
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, RR subunits (R1 and R2), ATP, and the reducing system.
-
-
Inhibitor Addition:
-
Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding [3H]CDP.
-
-
Incubation and Quenching:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding a small volume of perchloric acid.
-
-
Neutralization and Product Separation:
-
Neutralize the reaction with KOH.
-
Separate the product, [3H]dCDP, from the substrate, [3H]CDP, using a suitable method such as boronate chromatography.
-
-
Quantification:
-
Measure the radioactivity of the [3H]dCDP product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RR inhibition for each compound concentration compared to the control.
-
Determine the IC50 value for RR inhibition.
-
Visualizations
Caption: Mechanism of Ribonucleotide Reductase Inhibition by Thiosemicarbazones.
Caption: Workflow for MTT-based Cytotoxicity Assay.
References
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 2. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Bcr-Abl Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of the binding affinities of several prominent Bcr-Abl kinase inhibitors, with a focus on Imatinib and its alternatives. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental data supporting these affinities and provides detailed protocols for their validation.
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).[1] Inhibition of this kinase is a cornerstone of CML therapy.[2] This guide will delve into the binding characteristics of Imatinib, the first-in-class Bcr-Abl inhibitor, and compare it with second and third-generation inhibitors.[3][4]
Comparative Binding Affinities of Bcr-Abl Inhibitors
The development of resistance to Imatinib, often due to mutations in the Bcr-Abl kinase domain, has spurred the development of alternative inhibitors with different binding modes and affinities.[3] The following table summarizes the binding affinities of Imatinib and other selected Bcr-Abl inhibitors.
| Compound | Target | Binding Affinity (Kd) | Method |
| Imatinib | Bcr-Abl (Wild Type) | ~10 nM | Isothermal Titration Calorimetry (ITC) |
| Nilotinib | Bcr-Abl (Wild Type) | <20 nM | Biochemical Assays |
| Dasatinib | Bcr-Abl (Wild Type) | <1 nM | Kinase Inhibition Assays |
| Bosutinib | Bcr-Abl (Wild Type) | 1.2 nM | Kinase Inhibition Assays |
| Ponatinib | Bcr-Abl (Wild Type) | 0.37 nM | Biochemical Assays |
| Ponatinib | Bcr-Abl (T315I mutant) | 2.0 nM | Biochemical Assays |
Note: Binding affinities can vary depending on the specific experimental conditions and assay format. The values presented here are approximations based on published data for comparative purposes.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates several downstream signaling pathways that drive the proliferation and survival of CML cells.[5][6] Key pathways include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which inhibits apoptosis.[7][8] Understanding this signaling network is crucial for appreciating the mechanism of action of Bcr-Abl inhibitors.
Figure 1. Simplified Bcr-Abl signaling pathway. Activation of Bcr-Abl leads to the stimulation of multiple downstream pathways, promoting cell proliferation and inhibiting apoptosis.
Experimental Protocols for Validating Binding Affinity
Accurate determination of binding affinity is critical in drug discovery. The following sections provide detailed protocols for two widely used biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time.[9]
Experimental Workflow:
Figure 2. General experimental workflow for Surface Plasmon Resonance (SPR).
Protocol:
-
Immobilization of Bcr-Abl Kinase:
-
Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified Bcr-Abl kinase domain (typically at 20-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
-
-
Analyte Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in running buffer (e.g., HBS-EP+ buffer) to cover a concentration range appropriate for the expected Kd (typically 0.1x to 10x the Kd).
-
-
Binding Measurement:
-
Inject the diluted inhibitor solutions over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10][11][12]
Protocol:
-
Sample Preparation:
-
Dialyze the purified Bcr-Abl kinase domain and the inhibitor into the same buffer to minimize heats of dilution. A commonly used buffer is 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the Bcr-Abl kinase solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the titration syringe. The inhibitor concentration should typically be 10-20 times that of the protein concentration.
-
Perform a series of small injections (e.g., 2-10 µL) of the inhibitor into the protein solution while monitoring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Conclusion
The validation of binding affinity is a fundamental step in the characterization of small molecule inhibitors. This guide provides a comparative overview of the binding affinities of several key Bcr-Abl kinase inhibitors and detailed protocols for their experimental determination using SPR and ITC. By employing these robust biophysical techniques, researchers can obtain high-quality, quantitative data to guide the development of more effective and specific cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: 3-AP (Triapine) vs. Hydroxyurea in Oncology Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of the investigational drug 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), also known as Triapine, with the established drug Hydroxyurea. Both compounds are inhibitors of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis and repair, making them significant agents in cancer research. This comparison focuses on their mechanism of action, potency, and preclinical efficacy, supported by experimental data and detailed protocols.
Executive Summary
Triapine (3-AP) and Hydroxyurea both target the M2 subunit of ribonucleotide reductase, thereby depleting the deoxyribonucleotide pool necessary for DNA replication and repair in rapidly dividing cancer cells. Preclinical evidence strongly suggests that Triapine is a significantly more potent inhibitor of RR than Hydroxyurea, with some studies indicating a 100 to 1000-fold greater activity in both enzymatic and cell-growth inhibition assays.[1] This increased potency may translate to greater efficacy, particularly in overcoming resistance to Hydroxyurea.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency of Triapine and Hydroxyurea against various cancer cell lines, as well as their inhibitory activity on the ribonucleotide reductase enzyme.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Triapine (3-AP) IC50 (µM) | Hydroxyurea IC50 (µM) | Fold Difference (approx.) | Reference |
| L1210 | Leukemia | Not explicitly stated, but Triapine is curative in mice models | Not explicitly stated, but less potent than Triapine | - | [2] |
| KB | Nasopharyngeal Carcinoma | Active against wild-type and hydroxyurea-resistant sublines | - | - | [2] |
| M109 | Lung Carcinoma (murine) | Pronounced inhibition of growth | Less effective than Triapine | - | [2] |
| A2780 | Ovarian Carcinoma | Pronounced inhibition of growth | Less effective than Triapine | - | [2] |
| NCI-H460 | Lung Cancer | - | 560 | - | [3] |
| L1210 | Leukemia | - | 21.38 | - | [4] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Data available for analogs | - | - | [5] |
Note: Direct comparative IC50 values in the same study are limited. The "Fold Difference" is an estimation based on qualitative statements of superior potency from the literature.
Table 2: Inhibition of Recombinant Ribonucleotide Reductase Activity (IC50)
| RR Subunit Target | Triapine (3-AP) IC50 (µM) | Hydroxyurea IC50 (µM) | Fold Difference (approx.) | Reference |
| R2 | 0.2 | 30 | 150 | [6] |
| p53R2 | 0.3 | 1000 | 3333 | [6] |
Mechanism of Action: A Shared Target with a Potency Differential
Both Triapine and Hydroxyurea inhibit the M2 subunit of ribonucleotide reductase (RR). This enzyme is responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. By inhibiting RR, these drugs lead to a depletion of the deoxyribonucleoside triphosphate (dNTP) pool, which in turn causes cell cycle arrest, primarily in the S-phase, and induces apoptosis in rapidly proliferating cancer cells.[1][7]
The key difference lies in their potency and mechanism of interaction with the M2 subunit. Both agents quench the tyrosyl-free radical at the active site of the M2 subunit.[1] However, Triapine's ability to chelate iron, which is crucial for regenerating the tyrosyl-free radical, is thought to contribute to its significantly greater potency compared to Hydroxyurea.[1] This enhanced activity allows Triapine to be effective in cell lines that have developed resistance to Hydroxyurea, often through overexpression of the M2 subunit.[1][8]
Mandatory Visualizations
Below are diagrams illustrating the signaling pathway targeted by both drugs and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of Triapine and Hydroxyurea.
Caption: Experimental workflow for drug comparison.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assessment (Clonogenic Assay)
This assay determines the ability of a single cell to form a colony, thereby assessing the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 6-well plates at a density of 500-1000 cells per well. Cells are allowed to attach overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of Triapine or Hydroxyurea. A control group receives a vehicle-only medium.
-
Incubation: Plates are incubated for 10-14 days in a humidified incubator at 37°C with 5% CO2. The medium is changed every 3-4 days.
-
Colony Staining and Counting: After the incubation period, the medium is removed, and the colonies are washed with phosphate-buffered saline (PBS). Colonies are then fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the control group. IC50 values are determined from the dose-response curves.[9][10]
In Vivo Tumor Growth Delay Studies
This protocol assesses the in vivo efficacy of the compounds in a tumor xenograft model.
-
Tumor Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 cells) in the flank.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups: vehicle control, Triapine, and Hydroxyurea. Drugs are administered via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.[2]
-
Tumor Measurement and Endpoint: Tumor volumes are measured throughout the study. The study endpoint is typically when tumors reach a predetermined maximum size or when signs of toxicity are observed.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The time for tumors to reach a specific volume (e.g., four times the initial volume) is determined, and the tumor growth delay is calculated as the difference in this time between the treated and control groups.
Radiosensitization Studies
This protocol evaluates the ability of the drugs to enhance the efficacy of radiation therapy.
-
In Vitro Clonogenic Assay with Radiation: Cells are seeded as described in the clonogenic assay protocol. Cells are then treated with Triapine or Hydroxyurea for a specified period (e.g., 16 hours) before or after irradiation with varying doses of ionizing radiation.[8] Colony formation is assessed as described above. A dose enhancement factor is calculated to quantify the radiosensitizing effect.
-
In Vivo Tumor Growth Delay with Radiation: Tumor-bearing mice are treated with Triapine or Hydroxyurea in combination with a single or fractionated dose of radiation to the tumor. Tumor growth delay is measured and compared to radiation-only and drug-only treatment groups to determine if there is a synergistic or additive effect.[8]
Conclusion
The available preclinical data consistently indicate that Triapine (3-AP) is a more potent inhibitor of ribonucleotide reductase than Hydroxyurea. This enhanced potency is observed at both the enzymatic and cellular levels and extends to cancer cell lines resistant to Hydroxyurea. While both drugs share a common mechanism of action, the superior potency of Triapine suggests it may have a greater therapeutic potential in oncology. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of Triapine in a clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyurea - Cayman Chemical [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I Study of Triapine® in Combination with Doxorubicin in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 3-Aminopyrazole and 3-Aminopyridine-Based Kinase Inhibitors in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. While the precise compound "3-AP-Me" remains elusive in prominent scientific literature, it likely refers to a derivative of the 3-aminopyrazole (B16455) (3-AP) or 3-aminopyridine (B143674) scaffold, common cores in numerous kinase inhibitors. The "-Me" likely indicates a methyl group modification.
This guide provides a comparative analysis of the specificity of representative kinase inhibitors built upon the 3-aminopyrazole and 3-aminopyridine scaffolds. These compounds are evaluated based on their performance against various kinases and their broader impact on cellular signaling pathways.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the quantitative data for selected 3-aminopyrazole and 3-aminopyridine-based kinase inhibitors, highlighting their primary targets and inhibitory concentrations.
| Inhibitor | Scaffold | Primary Target(s) | IC50 / Kd | Selectivity Profile | Reference |
| Compound 1 | 3-Aminopyrazole | CDK2, CDK5, JNK3 | 4.6 nM (CDK2), 27.6 nM (CDK5), 26.1 nM (JNK3) | Promiscuous, inhibits multiple kinases | [1] |
| Tozasertib | 3-Aminopyrazole | Aurora Kinases | - | Targets Aurora kinases, with some activity against other kinases like CDK16 (Kd = 160 nM) | [1] |
| AT7519 | 3-Aminopyrazole | CDKs | Low nM to µM range | Pan-CDK inhibitor | [2] |
| Compound 24 | 3-Aminopyrazole | CDK2, CDK5 | - | Potent and selective for CDK2/5 | [2] |
| Compound 2 | 3-Aminopyridin-2-one | MPS1, Aurora Kinases | - | Ligand efficient inhibitor of MPS1 and Aurora kinase family | [3] |
| Compound 3 | 3-Aminopyridin-2-one | MPS1, CHK1, PKCζ, PKA | - | Active against four members of a 26-kinase panel | [3] |
Signaling Pathways and Experimental Workflows
The development and characterization of kinase inhibitors involve a series of detailed experimental procedures to ascertain their potency, selectivity, and cellular effects. Below are diagrams illustrating a general experimental workflow for kinase inhibitor profiling and a representative signaling pathway affected by inhibitors of Cyclin-Dependent Kinases (CDKs), a common target of 3-aminopyrazole-based compounds.
Caption: A generalized workflow for identifying and characterizing kinase inhibitors.
Caption: Inhibition of CDK4/6 by 3-AP analogs can block cell cycle progression.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used in the characterization of kinase inhibitors.
Kinase Activity Assays (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
General Protocol:
-
Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP, inhibitor at various concentrations, and a suitable buffer system.
-
Procedure:
-
The kinase reaction is initiated by mixing the kinase, substrate, and inhibitor in the reaction buffer.
-
The reaction is started by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a coupled luciferase).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped (e.g., by adding a strong acid or EDTA).
-
The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the substrate on a membrane and measuring radioactivity. For luminescence-based assays (e.g., Kinase-Glo®), the remaining ATP is measured.
-
-
Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
Objective: To assess the binding affinity of an inhibitor against a large panel of kinases to determine its selectivity.
General Protocol:
-
Principle: This is a competition binding assay. An immobilized kinase is tested for its ability to bind to a ligand-functionalized solid support. The inhibitor is then added in solution to compete for binding.
-
Procedure:
-
A DNA-tagged kinase from a large panel is incubated with the test compound.
-
The mixture is then applied to a column containing an immobilized, active-site directed ligand.
-
Kinases that do not bind to the test compound will bind to the immobilized ligand and be retained on the column.
-
Kinases that are bound to the test compound will flow through the column.
-
The amount of kinase in the eluate is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are typically expressed as a percentage of the control (no inhibitor). A lower percentage indicates stronger binding of the inhibitor to the kinase. This data is often visualized as a "tree spot" diagram, mapping the binding affinities across the human kinome.
Cellular Thermal Shift Assay (CETSA®)
Objective: To verify target engagement of an inhibitor in a cellular environment.
General Protocol:
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.
-
Procedure:
-
Intact cells or cell lysates are treated with the inhibitor or a vehicle control.
-
The samples are heated to a range of temperatures.
-
After cooling, the cells are lysed (if not already), and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Conclusion
The 3-aminopyrazole and 3-aminopyridine scaffolds are versatile starting points for the development of potent and, in some cases, highly selective kinase inhibitors. As demonstrated by the comparative data, modifications to the core structure can significantly alter the target profile and specificity. While some compounds, like the initial promiscuous 3-aminopyrazole inhibitor, target a broad range of kinases, others, such as analog 24, can be optimized for high selectivity towards specific targets like CDK2 and CDK5.[2] The rigorous application of the described experimental protocols is essential to fully characterize the specificity of these inhibitors in complex biological systems, which is a critical step in the development of safe and effective targeted therapies.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Activity of 3-AP-Me: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, rigorous validation of a compound's activity is paramount. This guide provides a comparative framework for designing control experiments to unequivocally demonstrate the on-target activity of 3-AP-Me (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent inhibitor of ribonucleotide reductase (RR).[1][2][3][4]
This compound, also known as Triapine, functions as an antineoplastic agent by inhibiting RR, an enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[1][3] Its mechanism involves the chelation of the iron center within the RRM2 subunit of RR, which is essential for the enzyme's catalytic activity.[2] To ensure that the observed cellular effects of this compound are indeed due to the inhibition of RR and not off-target effects, a series of well-controlled experiments are necessary. This guide outlines the requisite positive, negative, and mechanistic controls.
Comparative Data Summary
For a clear comparison of expected outcomes, the following tables summarize the anticipated quantitative data from key validation experiments.
Table 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
| Treatment Group | Expected IC50 | Rationale |
| This compound | Low µM range | Potent inhibitor of the target enzyme, leading to cell death. |
| Hydroxyurea (Positive Control) | Higher µM to mM range | A known, but less potent, inhibitor of ribonucleotide reductase.[1][4] |
| Inactive Analog (Negative Control) | High µM or no effect | A structurally similar compound lacking the key functional groups for RR inhibition. |
| Vehicle Control (e.g., DMSO) | No effect | Ensures the solvent used to dissolve the compounds has no intrinsic toxicity. |
Table 2: DNA Synthesis Assay (e.g., BrdU or EdU incorporation)
| Treatment Group | Expected % Inhibition of DNA Synthesis | Rationale |
| This compound | High (>80%) | Direct consequence of dNTP pool depletion due to RR inhibition. |
| Hydroxyurea (Positive Control) | Moderate to High (50-80%) | Inhibition of RR leads to a reduction in DNA synthesis. |
| Inactive Analog (Negative Control) | Low to None (<10%) | The compound should not affect DNA synthesis. |
| Vehicle Control (e.g., DMSO) | None (0%) | Baseline DNA synthesis rate. |
Table 3: In Vitro Ribonucleotide Reductase Activity Assay
| Treatment Group | Expected % Inhibition of RR Activity | Rationale |
| This compound | High (>90%) | Direct measurement of the compound's inhibitory effect on the target enzyme. |
| Hydroxyurea (Positive Control) | High (>90%) | Validates the assay is working as expected with a known inhibitor. |
| Inactive Analog (Negative Control) | Low to None (<5%) | Confirms the specificity of the inhibitory action. |
| Vehicle Control (e.g., DMSO) | None (0%) | Baseline enzyme activity. |
Experimental Workflows and Signaling Pathways
To visualize the experimental logic and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound activity.
Caption: Inhibition of the Ribonucleotide Reductase pathway by this compound.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Method:
-
Seed cancer cells (e.g., L1210 leukemia cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, hydroxyurea, and the inactive analog in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
2. DNA Synthesis Assay (EdU Incorporation Assay)
-
Objective: To measure the effect of this compound on de novo DNA synthesis.
-
Method:
-
Seed cells in a 96-well plate as described for the cell viability assay.
-
Treat the cells with this compound, hydroxyurea, inactive analog, or vehicle at their respective IC50 concentrations for 24 hours.
-
Add 10 µM EdU (5-ethynyl-2´-deoxyuridine) to each well and incubate for 2 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton™ X-100.
-
Perform the click chemistry reaction by adding a fluorescent azide (B81097) (e.g., Alexa Fluor™ 488 azide) to detect the incorporated EdU.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the plate using a high-content imaging system and quantify the percentage of EdU-positive cells.
-
3. In Vitro Ribonucleotide Reductase Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified RR.
-
Method:
-
Use a commercially available RR activity assay kit or a well-established protocol that measures the conversion of a ribonucleotide (e.g., CDP) to a deoxyribonucleotide (dCDP).
-
Pre-incubate purified human ribonucleotide reductase with various concentrations of this compound, hydroxyurea, or the inactive analog.
-
Initiate the enzymatic reaction by adding the substrate (e.g., [3H]-CDP) and cofactors.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and separate the product (dCDP) from the substrate (CDP) using, for example, HPLC or enzymatic degradation of the remaining substrate followed by scintillation counting.
-
Calculate the percentage of RR activity relative to the vehicle-treated control.
-
4. Rescue Experiment with Deoxyribonucleosides
-
Objective: To demonstrate that the cytotoxic effect of this compound is specifically due to the depletion of the dNTP pool.
-
Method:
-
Perform a cell viability assay as described above.
-
In a parallel set of experiments, co-treat the cells with this compound and a mixture of deoxyribonucleosides (dC, dG, dA, and dT at ~20 µM each).
-
Measure cell viability after 48-72 hours.
-
A significant increase in cell viability in the presence of deoxyribonucleosides would indicate that the cytotoxic effect of this compound is rescued by bypassing the RR-catalyzed step, thus confirming its on-target activity.
-
References
- 1. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment of the Therapeutic Index: 3-AP-Me Versus Alternative Ribonucleotide Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AP-Me), also known as 3-AMP, against its more clinically advanced analog, Triapine (3-AP), and established ribonucleotide reductase (RNR) inhibitors, Gemcitabine and Hydroxyurea. This analysis is based on available preclinical and clinical data, with a focus on providing quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Executive Summary
Ribonucleotide reductase is a critical enzyme for DNA synthesis and repair, making it a key target in cancer therapy. While Hydroxyurea and Gemcitabine are established RNR inhibitors, novel agents like the thiosemicarbazone derivative Triapine and its analog this compound have been developed with the aim of improving potency and therapeutic index. Preclinical studies suggest that Triapine is a more potent inhibitor of RNR than Hydroxyurea.[1][2] An early comparative study indicated that Triapine (3-AP) was selected for further clinical development over this compound (3-AMP) based on its in vivo efficacy profile, suggesting a potentially more favorable therapeutic window for Triapine.[3] This guide synthesizes the available data to facilitate an objective comparison of these agents.
Quantitative Comparison of Therapeutic Index Parameters
The following tables summarize key preclinical data related to the efficacy and toxicity of this compound, Triapine, Gemcitabine, and Hydroxyurea. It is important to note that these values are derived from different studies and experimental models, which may not be directly comparable. However, they provide a valuable overview of the relative potency and toxicity of these compounds.
Table 1: In Vivo Antitumor Efficacy
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy Endpoint | Result | Citation |
| This compound (3-AMP) | Mice | L1210 Leukemia | 10 mg/kg, twice daily for 6 days | % T/C | 255 | [4][5] |
| Triapine (3-AP) | Mice | L1210 Leukemia | 40 mg/kg, twice daily for 6 days | % T/C | 246 | [4][5] |
| Gemcitabine | Mice | Human Tumor Xenografts (Breast, Colon, Lung, Pancreas) | Not specified | Tumor Growth Inhibition | 69-99% | [6] |
| Hydroxyurea | Mice | L1210 Leukemia | Not specified | DNA Synthesis Inhibition | Less potent than Triapine | [7] |
% T/C (Treated vs. Control) is a measure of antitumor activity, where a higher value indicates greater efficacy.
Table 2: Preclinical Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Observed Toxicities | Citation |
| This compound (3-AMP) | Not explicitly found | - | Not explicitly found | - | - |
| Triapine (3-AP) | Mice | Not specified | Not explicitly found | Myelosuppression, Methemoglobinemia | [8][9][10] |
| Gemcitabine | Mice | Oral | 333 mg/kg | Atrophic enteropathy, Myelosuppression | [6][11] |
| Hydroxyurea | Mice | Oral | 7868.5 mg/kg | Hematological toxicity, Genotoxicity | [12][13] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.
Mechanism of Action and Signaling Pathways
All four compounds—this compound, Triapine, Gemcitabine, and Hydroxyurea—exert their primary anticancer effect by inhibiting the enzyme ribonucleotide reductase (RNR). RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[14] Inhibition of RNR leads to the depletion of deoxyribonucleotide triphosphate (dNTP) pools, which in turn causes replication stress, cell cycle arrest, and ultimately, apoptosis.
While the primary target is the same, the specific mechanisms of RNR inhibition differ:
-
This compound and Triapine: These thiosemicarbazones are potent iron chelators. They bind to the non-heme iron in the R2 subunit of RNR, quenching the essential tyrosyl free radical required for the enzyme's catalytic activity.[15][16]
-
Gemcitabine: This nucleoside analog, after intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, inhibits RNR by binding to the R1 subunit. Additionally, dFdCTP is incorporated into DNA, leading to masked chain termination and inhibition of DNA synthesis.[6]
-
Hydroxyurea: This small molecule also acts on the R2 subunit of RNR by scavenging the tyrosyl free radical.[1] Recent studies also suggest that Hydroxyurea can induce cell cycle arrest through the production of reactive oxygen species (ROS), which can directly inhibit DNA polymerases.[1][3][17][18]
The inhibition of RNR triggers a cascade of downstream signaling events, primarily related to the DNA damage response (DDR) and cell cycle checkpoints.
Inhibition of RNR by these agents leads to a depletion of dNTPs, causing replication stress. This activates the DNA Damage Response (DDR) pathway, involving kinases like ATM and DNA-PK, which in turn leads to cell cycle arrest, primarily at the G1/S transition, and ultimately apoptosis.[19][20][21]
Experimental Protocols
The assessment of the therapeutic index of these compounds involves a series of standardized preclinical and clinical study designs.
Preclinical Evaluation of Antitumor Activity
A common in vivo model for assessing the efficacy of anticancer agents is the murine L1210 leukemia model.
Experimental Workflow for L1210 Leukemia Model:
-
Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium.
-
Tumor Inoculation: A known number of L1210 cells (e.g., 1 x 10^6 cells) are injected intraperitoneally into a syngeneic mouse strain (e.g., DBA/2).[14]
-
Treatment: At a specified time post-inoculation (e.g., 2 days), the mice are randomized into treatment and control groups. The test compounds are administered according to a predetermined dosing schedule (e.g., intraperitoneal injection twice daily for 6 days).
-
Monitoring: The primary endpoint is the survival time of the mice. Body weight and other signs of toxicity are also monitored.
-
Data Analysis: The efficacy is often expressed as the percentage of treated to control survival time (% T/C).[5]
In Vitro Cytotoxicity Assays
To determine the direct cytotoxic effects of the compounds on cancer cells, in vitro assays are employed.
General Protocol for Cytotoxicity Assay (e.g., MTT or Neutral Red Uptake Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or Neutral Red) is added to the wells. Viable cells metabolize the reagent, resulting in a color change.[22]
-
Data Acquisition: The absorbance is measured using a plate reader.
-
Data Analysis: The concentration that inhibits cell growth by 50% (IC50) is calculated.
Preclinical Toxicology Studies
To assess the safety profile of a drug candidate, a series of toxicology studies are conducted in animal models.
Typical Single-Dose Acute Toxicity Study:
-
Animal Model: Typically conducted in two rodent species (e.g., mice and rats).
-
Dose Administration: A single dose of the test compound is administered via the intended clinical route (e.g., oral gavage or intravenous injection). Multiple dose levels are tested.
-
Observation: Animals are observed for a specified period (e.g., 14 days) for clinical signs of toxicity and mortality.
-
Data Collection: Body weight, food and water consumption, and any adverse effects are recorded.
-
Necropsy: At the end of the study, animals are euthanized, and a gross necropsy is performed. Tissues may be collected for histopathological examination.
-
LD50 Determination: The lethal dose for 50% of the animals (LD50) is calculated.[12]
Conclusion
The available data suggest that Triapine (3-AP) is a more potent inhibitor of ribonucleotide reductase than Hydroxyurea. While direct comparative data for this compound (3-AMP) is limited, its selection for discontinuation in favor of Triapine in early development implies a less favorable therapeutic index. Gemcitabine, with its dual mechanism of RNR inhibition and DNA chain termination, remains a cornerstone of therapy for several solid tumors. The choice between these agents in a clinical setting will depend on the specific cancer type, the patient's prior treatments, and the desired balance between efficacy and toxicity. Further head-to-head clinical trials would be necessary to definitively establish the comparative therapeutic index of these promising RNR inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Antitumor activity against L1210 mouse leukemia of immunotoxins containing a monoclonal antibody to the glycolipid globotriaosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Hydroxyurea therapy of a murine model of sickle cell anemia inhibits the progression of pneumococcal disease by down-modulating E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triapine - Wikipedia [en.wikipedia.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Ribonucleotide Reductase Subunit M2 Enhances the Radiosensitivity of Metastatic Pancreatic Neuroendocrine Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triapine Radiochemotherapy in Advanced Stage Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of ribonucleotide reductase subunit M2 enhances the radiosensitivity of metastatic pancreatic neuroendocrine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Methylamino)-1-propanol (3-AP-Me)
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of 3-(Methylamino)-1-propanol (also known as N-Methylpropanolamine, CAS No. 42055-15-2) is critical to ensure laboratory safety and environmental protection.[1][2] This chemical is classified as a hazardous substance, requiring specific handling and disposal protocols in accordance with local, state, and federal regulations.[3][4] Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and potential health risks.[5][6][7]
Hazard Profile and Safety Precautions
3-(Methylamino)-1-propanol is a corrosive and combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[2][8] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE) is essential when handling 3-AP-Me waste:
-
Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[8]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[8]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, use a suitable respirator.[1]
Quantitative Data and Hazard Information
The following table summarizes the key identification and hazard information for 3-(Methylamino)-1-propanol.
| Property | Value | Reference |
| Chemical Name | 3-(Methylamino)-1-propanol | [1][8] |
| Synonyms | N-Methylpropanolamine | [2] |
| CAS Number | 42055-15-2 | [1][2] |
| Molecular Formula | C4H11NO | [1][2] |
| Molecular Weight | 89.14 g/mol | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [2][8] |
| Signal Word | Danger | [8] |
| Storage Class | 8A - Combustible corrosive hazardous materials |
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to safely manage and dispose of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
A chemical is considered waste when it is no longer intended for use.[3]
-
All waste containing this compound must be treated as hazardous waste.[3]
-
Segregate this compound waste from other incompatible waste streams to prevent dangerous chemical reactions.[3][4] Store it away from acids and strong oxidizing agents.
2. Containerization:
-
Use a suitable, leak-proof container that is compatible with corrosive amines. High-density polyethylene (B3416737) (HDPE) containers are often a good choice.
-
The container must be in good condition with a secure, tightly closing lid.[3] Keep the container closed except when adding waste.[3]
-
If reusing a container, ensure it is triple-rinsed, with the rinsate collected as hazardous waste. Remove or completely deface all old labels.[3][4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[3][9]
-
The label must include:
-
The full chemical name: "Waste 3-(Methylamino)-1-propanol". Do not use abbreviations.[3]
-
The approximate concentration or percentage of the chemical.
-
Appropriate hazard pictograms (e.g., Corrosive, Harmful).[9]
-
The date of waste generation and the laboratory/principal investigator's contact information.[9]
-
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[10]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.[3]
-
Do not let the product enter drains.[1]
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal contractor.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][9] They will provide specific instructions and ensure compliance with all regulations.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent (like water or an appropriate alcohol) before being discarded as regular trash.[3]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of accordingly.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-(Methylamino)-1-propanol.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 3-(Methylamino)-1-propanol | C4H11NO | CID 10148986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. echemi.com [echemi.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. ic.ptb.de [ic.ptb.de]
- 11. monash.edu [monash.edu]
Essential Safety and Handling Protocols for 3-Methoxypropylamine (3-AP-Me)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 3-Methoxypropylamine (also known as 3-AP-Me). Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of PPE are the first line of defense against the hazards associated with 3-Methoxypropylamine. This chemical is flammable and can cause severe skin burns and eye damage.[1][2] The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical splash goggles and face shield | Essential to protect against splashes that can cause eye burns and blindness. |
| Skin Protection | Appropriate protective gloves (chemical impermeable) | Gloves must be inspected before use.[3][4] |
| Impervious, fire/flame-resistant clothing | A complete suit protecting against chemicals is necessary.[3][4] | |
| Rubber boots | To prevent skin contact.[1] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator | To be used in positive pressure mode with emergency escape provisions, especially in poorly ventilated areas. |
Emergency First Aid Procedures
Immediate action is crucial in the event of exposure to 3-Methoxypropylamine.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and water. Get medical aid.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give them a cupful of water to drink. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.
Safe Handling and Storage Workflow
The following diagram outlines the necessary steps for the safe handling of 3-Methoxypropylamine, from preparation to disposal.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
